molecular formula C12H17NO B13233114 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Cat. No.: B13233114
M. Wt: 191.27 g/mol
InChI Key: SADPKZOJFZCCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS Number: 1554159-74-8) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This chemical features a 2,3-dihydro-1H-indole core structure, which is a partially saturated indole derivative, substituted with a methoxy group at the 5-position and a propyl chain at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry and is found in a vast array of biologically active compounds and natural products . Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them a highly valuable template for drug discovery and development . The 5-methoxyindole moiety, in particular, is a significant structural feature found in several endogenous compounds and therapeutics, such as the hormone melatonin . As such, 5-Methoxy-3-propyl-2,3-dihydro-1H-indole serves as a versatile and valuable building block for medicinal chemistry research, the synthesis of novel heterocyclic compounds, and investigations into structure-activity relationships. It is also a key intermediate in the exploration of new chemical entities for various biological targets. This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-3-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

SADPKZOJFZCCFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole: An In-Depth Technical Guide

Executive Summary & Retrosynthetic Strategy

The compound 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) is a highly functionalized indoline building block utilized in advanced medicinal chemistry and drug discovery[1]. Synthesizing 3-alkylindolines presents a unique regiochemical challenge: direct alkylation of the indoline core frequently results in competing N-alkylation or over-alkylation at the C3 position.

To bypass these issues, the most robust synthetic strategy relies on a two-stage approach:

  • Regioselective Indole Construction: Utilizing the Fischer Indole Synthesis (FIS) to build the 5-methoxy-3-propyl-1H-indole intermediate[2].

  • Chemoselective Dearomatization: Reducing the C2-C3 double bond of the indole to yield the target indoline without perturbing the nitrogen atom[3].

Stage 1: Regioselective Construction via Fischer Indole Synthesis

Mechanistic Causality

The Fischer Indole Synthesis is chosen for its absolute regiochemical fidelity[4]. By condensing 4-methoxyphenylhydrazine with pentanal (valeraldehyde), we dictate the final substitution pattern. The 5-carbon linear chain of pentanal is critical: during the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer, the


-carbon of the aldehyde (C2) becomes the C3 position of the resulting indole. Consequently, the remaining three carbons of the pentanal chain naturally form the intact C3-propyl group[2].

FIS A 4-Methoxyphenylhydrazine + Pentanal B Arylhydrazone Intermediate (Acid Catalyzed) A->B Condensation C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D Heat / Acid E Rearomatization & Aminal Formation D->E Cyclization F 5-Methoxy-3-propyl-1H-indole (Target Indole) E->F -NH3

Fig 1. Mechanistic workflow of the Fischer Indole Synthesis pathway.

Experimental Protocol 1: Synthesis of 5-Methoxy-3-propyl-1H-indole
  • Hydrazone Formation: Equip a 500 mL round-bottom flask with a magnetic stirrer and nitrogen inlet. Dissolve 4-methoxyphenylhydrazine hydrochloride (50.0 mmol) in absolute ethanol (150 mL). Add pentanal (52.5 mmol, 1.05 equiv) dropwise at 20 °C. Stir for 30 minutes.

  • Acid-Catalyzed Cyclization: Add anhydrous zinc chloride (

    
    , 100 mmol, 2.0 equiv) as the Lewis acid catalyst. Heat the mixture to gentle reflux (78 °C) for 4–6 hours.
    
  • Reaction Monitoring: Track the disappearance of the hydrazone intermediate via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (200 mL) and water (100 mL).

  • Purification: Wash the organic layer with saturated aqueous

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography to afford the intermediate indole.

Stage 2: Chemoselective Reduction to the Indoline

Mechanistic Causality

Reducing an indole to an indoline requires breaking the aromaticity of the pyrrole ring. While sodium borohydride (


) in glacial acetic acid is a common reducing system, Gribble et al. demonstrated that this specific combination leads to simultaneous reduction and N-alkylation, yielding N-ethylindolines[5]. This occurs because 

reduces the acetic acid solvent into an alkylating species.

To achieve pure chemoselective reduction without N-alkylation, we substitute ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 with sodium cyanoborohydride (

). The electron-withdrawing cyano group attenuates the hydride's reactivity, making it stable in glacial acetic acid. The acidic medium protonates the indole at the C3 position, generating a highly electrophilic indolenium ion. The ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

then selectively delivers a hydride to the C2 position, yielding the target secondary indoline.

Reduction A 5-Methoxy-3-propyl-1H-indole B Protonation at C3 (Glacial AcOH) A->B H+ transfer C Indolenium Ion Intermediate (Electrophilic C2) B->C Tautomerization D Hydride Attack at C2 (from NaBH3CN) C->D NaBH3CN addition E 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (Target Indoline) D->E Workup

Fig 2. Mechanism of selective indole reduction by NaBH3CN.

Experimental Protocol 2: Synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole
  • Preparation: In a 250 mL round-bottom flask under an inert argon atmosphere, dissolve the 5-methoxy-3-propyl-1H-indole (20.0 mmol) in glacial acetic acid (60 mL).

  • Temperature Control: Cool the solution to 10–15 °C using an ice-water bath. Critical Step: Temperature control is vital to manage the exothermic protonation and prevent indole dimerization.

  • Hydride Addition: Add

    
     (60.0 mmol, 3.0 equiv) portion-wise over 30 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours.

  • Quenching & Basification: Carefully quench the reaction with water (20 mL) to decompose the boron complex. Cool the mixture and basify to pH 10 using 2N aqueous NaOH.

  • Isolation: Extract the aqueous mixture with dichloromethane (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and evaporate under reduced pressure to yield the target indoline as a pure oil.

Quantitative Data: Reagent Selection Matrix

To justify the reagent selection, the following table summarizes the quantitative outcomes of various reduction conditions on 3-alkylindoles based on established literature[3],[5]:

Reducing AgentSolvent SystemTemp (°C)Major ProductExpected Yield (%)Mechanistic Rationale

Glacial AcOH20 - 50N-Ethylindoline80 - 86%Borohydride reduces AcOH to an active N-alkylating species.

Glacial AcOH15 - 20Target Indoline 85 - 90% Cyanoborohydride selectively reduces the indolenium ion; no solvent reduction.

TFA0 - 20Target Indoline60 - 70%TFA resists reduction, preventing alkylation, but overall yields are lower.

, Pd/C
EtOH / HCl50 (50 psi)Target Indoline70 - 80%Standard hydrogenation requires high-pressure equipment and acidic media.

Self-Validating System: Analytical Verification

A robust protocol must be self-validating. To ensure the integrity of the synthesis, researchers must verify the structural transition from indole to indoline using the following analytical checkpoints:

  • Validation of Stage 1 (Indole Formation):

    • FT-IR: Look for the disappearance of the carbonyl (

      
      ) stretch of pentanal (~1720 
      
      
      
      ) and the appearance of a sharp indole N-H stretch at ~3400
      
      
      .
    • 
      H NMR (
      
      
      
      ):
      Confirm the presence of the aromatic C2 proton, which will appear as a distinct doublet or broad singlet around 6.9–7.0 ppm. The propyl chain will display a characteristic triplet around 2.7 ppm (C3-
      
      
      ).
  • Validation of Stage 2 (Indoline Formation):

    • UV-Vis Spectroscopy: The highly conjugated indole system absorbs strongly at ~280 nm with fine structure. Upon reduction to the indoline, the spectrum will blue-shift, resembling a standard aniline derivative (~240 nm and ~290 nm).

    • 
      H NMR (
      
      
      
      ):
      Definitive proof of reduction. The aromatic C2 proton (~7.0 ppm) will completely disappear. In its place, new aliphatic multiplets will emerge between 3.2–3.6 ppm, corresponding to the newly formed
      
      
      hybridized C2 and C3 protons of the indoline ring.

References

  • BLD Pharm. (n.d.). 1554159-74-8 | 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.
  • BenchChem Technical Support Team. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. ACS Publications.
  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-493. Taylor & Francis.
  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812-7814.

Sources

Physicochemical Profiling and Experimental Methodologies for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) is a highly specialized indoline derivative that serves as a critical building block in modern medicinal chemistry. Characterized by a saturated C2-C3 bond, an electron-rich 5-methoxy substitution, and a lipophilic 3-propyl chain, this compound is frequently utilized as a conformationally restricted bioisostere for neuroactive tryptamines. This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, synthetic workflows, and validated analytical protocols to support advanced drug discovery campaigns.

Structural and Physicochemical Profiling

The pharmacological utility of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole is dictated by the synergistic effects of its three primary structural domains:

  • The Indoline Core (2,3-dihydro-1H-indole): Unlike its aromatic indole precursor, the indoline core features a saturated pyrrole ring. This saturation localizes the lone pair on the nitrogen, transforming it into a secondary aliphatic-like amine. Consequently, the basicity increases significantly (pKa ~5.5) compared to indole (pKa ~ -3.6), altering its protonation state at physiological pH[1].

  • The 5-Methoxy Group: This functional group acts as a strong electron-donating moiety via resonance, increasing the electron density of the aromatic ring. Furthermore, the methoxy oxygen serves as a critical hydrogen bond acceptor, a feature known to dictate intermolecular hydrogen bond networks and receptor affinity[2][3].

  • The 3-Propyl Group: The addition of a propyl chain at the C3 position introduces a chiral center, generating stereospecific binding potential. It also significantly increases the compound's lipophilicity (LogP), enhancing its ability to penetrate the blood-brain barrier (BBB)[4].

Table 1: Fundamental Physicochemical Properties

Data synthesized for predictive modeling and pharmacokinetic profiling.

PropertyValuePharmacological Relevance
CAS Number 1554159-74-8Unique chemical identifier for procurement and tracking.
Molecular Formula C₁₂H₁₇NODefines atomic composition and stoichiometry.
Molecular Weight 191.27 g/mol Well within Lipinski’s Rule of 5; optimal for oral bioavailability.
Exact Mass 191.1310 DaCritical target mass for High-Resolution Mass Spectrometry (HRMS).
TPSA 21.3 ŲHighly favorable for central nervous system (CNS) penetration.
H-Bond Donors 1Provided by the secondary amine (NH) of the indoline core.
H-Bond Acceptors 2Provided by the indoline nitrogen and the methoxy oxygen.
Rotatable Bonds 3Allows conformational flexibility for optimal receptor pocket fitting.

Synthetic Methodologies and Mechanistic Pathways

The synthesis of substituted indolines typically relies on the selective reduction of their corresponding indoles. The challenge lies in reducing the C2-C3 double bond without cleaving the methoxy ether or reducing the aromatic benzene ring.

SynthWorkflow A 5-Methoxyindole Core B C3-Alkylation (Propyl Halide) A->B Lewis Acid/Base C 5-Methoxy-3-propylindole Intermediate B->C C-C Bond Formation D Selective Reduction (NaBH3CN / AcOH) C->D Iminium Formation E 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole D->E Indoline Formation

Fig 1: Synthetic workflow for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole via selective reduction.

Protocol 1: Selective Reduction of Indole to Indoline

This protocol is designed as a self-validating system, utilizing specific reagents to force chemoselectivity.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-methoxy-3-propylindole in anhydrous glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Glacial acetic acid acts as both the solvent and the requisite proton source. It protonates the C3 position of the indole, generating a highly reactive indoleninium (iminium) intermediate.

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice bath under a continuous argon purge.

    • Causality: Lowering the temperature suppresses unwanted side reactions, such as the dimerization of the iminium intermediate, and controls the exothermic nature of the reduction.

  • Reducing Agent Addition: Slowly add 3.0 equivalents of Sodium Cyanoborohydride (NaBH₃CN) in small portions over 30 minutes.

    • Causality: Unlike NaBH₄, NaBH₃CN is uniquely stable in acidic media. It selectively attacks the protonated iminium species, reducing the C2-C3 bond while entirely sparing the aromatic ring and the methoxy group.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 3 hours. Validate progression via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by slowly pouring it into a 0 °C saturated aqueous NaHCO₃ solution until a pH of ~8 is achieved. Extract with Ethyl Acetate (3 x 20 mL).

    • Causality: Neutralizing the acid prevents the degradation of the newly formed indoline and ensures the secondary amine is fully deprotonated, driving it into the organic phase during extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Pharmacological Relevance and Receptor Interaction

Indolines like 5-Methoxy-3-propyl-2,3-dihydro-1H-indole are frequently utilized to probe G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and melatonergic (MT) targets. The saturated core restricts the conformational flexibility of the molecule, allowing researchers to lock the ligand into a specific geometry that mimics the bioactive conformation of endogenous neurotransmitters.

SignalingPathway Ligand Indoline Derivative (Ligand) Receptor GPCR (e.g., 5-HT / MT) Activation Ligand->Receptor Hydrophobic & H-bond Binding GProtein G-protein Coupling (Gαi / Gαq) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase / PLC Modulation GProtein->Effector Subunit Dissociation Response Cellular Response (Secondary Messengers) Effector->Response cAMP / IP3 Generation

Fig 2: General GPCR signaling cascade modulated by neuroactive indoline derivatives.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized indoline, rigorous analytical characterization is required.

Protocol 2: LC-MS Characterization Workflow
  • Sample Preparation: Dissolve 1.0 mg of the purified indoline in 1.0 mL of LC-MS grade Methanol. Dilute 1:10 in the initial mobile phase.

    • Causality: Proper dilution prevents detector saturation and minimizes ion suppression during electrospray ionization (ESI), ensuring a linear response.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic 3-propyl group. Elevated column temperatures reduce mobile phase viscosity, resulting in sharper peak resolution.

  • Mobile Phase Gradient: Run a binary gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 5 minutes.

    • Causality: Formic acid acts as a crucial proton donor. It ensures the secondary amine of the indoline is fully ionized to its [M+H]⁺ state, which is mandatory for optimal mass spectrometric detection.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the exact mass pseudo-molecular ion at m/z 192.14 ([M+H]⁺).

Conclusion

5-Methoxy-3-propyl-2,3-dihydro-1H-indole represents a structurally optimized scaffold for advanced drug design. By understanding the causality behind its physicochemical properties—specifically the basicity of the indoline core, the hydrogen-bonding capacity of the methoxy group, and the steric influence of the propyl chain—researchers can effectively leverage this compound in the development of highly selective neuropharmacological agents.

References

  • National Center for Biotechnology Information (PubChem). "(3R)-5-methoxy-3-propyl-2,3-dihydro-1H-indole". PubChem Compound Summary for CID 124549466.[Link]

  • National Center for Biotechnology Information (PubChem). "5-methoxy-2,3-dihydro-1H-indole hydrochloride". PubChem Compound Summary for CID 20035668.[Link]

  • International Journal of Molecular Sciences (MDPI). "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations". MDPI.[Link]

Sources

Technical Whitepaper: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS 1554159-74-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) is a highly specialized, synthetically derived indoline scaffold utilized extensively in neuropharmacological drug discovery. By reducing the C2–C3 double bond of the traditional indole core, the hybridization of these carbons shifts from planar


 to tetrahedral 

. This structural alteration fundamentally changes the 3D pharmacophore of the molecule, enhancing its metabolic stability and altering its binding kinetics at G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and melatonergic (MT) receptors. This guide details the physicochemical profiling, mechanistic rationale, and a self-validating synthetic protocol for this critical building block.

Physicochemical Profiling

Understanding the baseline quantitative data of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole is critical for predicting its behavior in both synthetic workflows and biological assays. The data is summarized in the table below, grounded in verified chemical databases [1].

PropertyValuePharmacological Implication
Chemical Name 5-Methoxy-3-propyl-2,3-dihydro-1H-indoleCore nomenclature
CAS Registry Number 1554159-74-8Unique identifier for sourcing
Molecular Formula C₁₂H₁₇NODetermines exact mass
Molecular Weight 191.27 g/mol High ligand efficiency (LE) potential
Hydrogen Bond Donors 1 (Secondary Amine, -NH)Critical for receptor anchoring (e.g., Asp residues)
Hydrogen Bond Acceptors 2 (Amine -N-, Methoxy -O-)Modulates aqueous solubility
Rotatable Bonds 3 (Propyl chain, Methoxy group)Allows conformational flexibility in binding pockets
Core Scaffold Indoline (2,3-dihydro-1H-indole)Provides

3D vectoring at C2/C3

Structural & Mechanistic Rationale

The architectural design of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole is highly deliberate, combining three distinct structural motifs to fine-tune its interaction with target proteins:

  • The 5-Methoxy Group: This moiety is a classic bioisostere for the 5-hydroxy group of endogenous serotonin (5-HT) and is identical to the 5-methoxy group of melatonin. It acts as a primary hydrogen-bond acceptor, anchoring the molecule to conserved serine or threonine residues within the orthosteric binding pockets of GPCRs.

  • The 3-Propyl Substitution: The addition of a propyl chain at the C3 position introduces significant lipophilic bulk. Mechanistically, while unsubstituted indolamines often act as full agonists, the steric hindrance provided by the propyl group prevents the GPCR from adopting a fully active conformation. This typically shifts the molecule's pharmacological profile toward antagonism or negative allosteric modulation, while simultaneously increasing selectivity for specific receptor subtypes (e.g., 5-HT₂C over 5-HT₂A).

  • The Indoline Core: Unlike the flat, aromatic indole, the indoline core is puckered. This

    
     character at C3 creates a chiral center (yielding (R) and (S) enantiomers). This 3D geometry allows the propyl group to project into auxiliary hydrophobic pockets that planar indoles cannot access, significantly improving target residence time.
    

Experimental Methodology: Synthesis & Core Reduction

The most robust method for generating 3-alkyl indolines involves the selective reduction of their corresponding indole precursors. The following protocol details the reduction of 5-methoxy-3-propylindole to 5-Methoxy-3-propyl-2,3-dihydro-1H-indole using Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid [2].

Self-Validating Protocol: Indole to Indoline Reduction

Causality & Reagent Selection: Indoles are highly resistant to standard hydride reduction due to their aromatic stabilization. Glacial acetic acid is utilized not just as a solvent, but as a critical proton source to protonate the C3 position, breaking aromaticity and generating a highly electrophilic indoleninium intermediate. NaBH₃CN is explicitly chosen over NaBH₄ because it remains stable in acidic media (down to pH ~3), whereas NaBH₄ would violently decompose to release hydrogen gas.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve 5-methoxy-3-propylindole (1.0 eq) in glacial acetic acid (0.2 M concentration).

    • Causality: Inert atmosphere prevents oxidative degradation of the electron-rich indole.

  • Reduction: Cool the reaction mixture to 0–5 °C using an ice bath. Add NaBH₃CN (3.0 eq) portion-wise over 15 minutes.

    • Causality: The generation of the indoleninium ion and subsequent hydride attack is exothermic. Controlled addition prevents thermal runaway and suppresses unwanted ring-opening side reactions.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation Check: The reaction is complete when the starting material spot disappears. The indoline product will exhibit a significantly lower

      
       value than the starting indole due to the increased basicity of the secondary amine and the loss of planar lipophilicity.
      
  • Quenching & Neutralization: Carefully pour the reaction mixture into crushed ice. Slowly add a 10% aqueous NaOH solution until the pH reaches 8–9.

    • Causality: Neutralization is strictly required to deprotonate the newly formed indoline nitrogen (pKa ~ 4.5), converting it from a water-soluble salt into an organic-soluble free base.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

Pharmacological Applications & Receptor Modulation

Compounds bearing the 5-methoxyindoline scaffold are heavily utilized in the synthesis of CNS-active therapeutics. By acting as a rigidified analog of endogenous tryptamines, 5-Methoxy-3-propyl-2,3-dihydro-1H-indole effectively modulates GPCR signaling cascades [3]. The diagram below illustrates the standard signal transduction pathway modulated by this scaffold when targeting


-coupled receptors (such as the 5-HT₂C receptor).

G Ligand 5-Methoxy-3-propylindoline (CAS: 1554159-74-8) Receptor 5-HT / MT Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein G-Protein Complex (Gq / Gi) Receptor->GProtein Conformational Change Effector Effector Enzyme (PLC / AC) GProtein->Effector Subunit Dissociation Messengers Second Messengers (IP3, DAG, cAMP) Effector->Messengers Signal Amplification Response Cellular Response (Ca2+ Release / Kinase Act.) Messengers->Response Downstream Modulation

GPCR signaling modulation by 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

Analytical Characterization

To validate the successful synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, researchers must rely on spectroscopic data. The shift from indole to indoline produces highly distinct NMR signatures:

  • ¹H-NMR (CDCl₃, 400 MHz): The most critical validation point is the disappearance of the aromatic C2 and C3 protons characteristic of the indole core (typically found at

    
     6.5–7.5 ppm). Instead, the spectrum will reveal complex aliphatic multiplets between 
    
    
    
    3.2–3.8 ppm, corresponding to the newly formed
    
    
    methine proton at C3 and the methylene protons at C2. The methoxy group will appear as a sharp singlet near
    
    
    3.75 ppm.
  • Mass Spectrometry (ESI-MS): Expected

    
     peak at m/z 192.2. The fragmentation pattern will typically show a loss of the propyl chain (-43 Da) resulting in a stable indoline radical cation.
    

References

  • Product Index - AA Blocks / BLD Pharm. aablocks.com.
  • Synthesis, Molecular Properties Prediction and Biological Evaluation of Indole-Vinyl Sulfone Derivatives. Hong Kong Polytechnic University (PolyU).
  • Intramolecular radical cyclization approach to access highly substituted indolines. RSC Publishing.

Navigating the Putative Pharmacology of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory

In the landscape of neuropharmacology, the indole nucleus and its derivatives represent a foundational scaffold for a multitude of centrally acting agents. While the pharmacological profiles of many indole-containing compounds are well-documented, a significant number of structurally related molecules remain unexplored. This technical guide addresses one such compound: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. To date, there is a notable absence of direct empirical data on the specific mechanism of action for this molecule in the public domain.

This document, therefore, embarks on a deductive exploration, synthesizing established principles of medicinal chemistry and pharmacology to construct a scientifically rigorous and plausible hypothesis regarding the mechanism of action of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. By dissecting its structural components—the 2,3-dihydro-1H-indole (indoline) core, the 5-methoxy substituent, and the 3-propyl group—we can infer its likely interactions with central nervous system targets. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating the pharmacological investigation of this novel chemical entity.

Deconstructing the Molecular Architecture: A Rationale for Target Prioritization

The chemical structure of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole offers critical clues to its potential biological activity. The indoline scaffold is a common feature in a variety of neuropharmacologically active compounds. The substitutions at the 5 and 3 positions are key determinants of receptor affinity and functional activity.

  • The 2,3-Dihydro-1H-indole (Indoline) Core: The saturation of the 2,3-double bond of the indole ring to form an indoline alters the planarity and electronic distribution of the molecule. This modification is known to influence binding to various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

  • The 5-Methoxy Group: The presence of a methoxy group at the 5-position of the indole or indoline ring is a well-established modulator of activity at serotonergic receptors. This substitution is a hallmark of many high-affinity ligands for the 5-HT1A, 5-HT2A, and 5-HT6 receptors. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction in the binding pockets of these receptors.

  • The 3-Propyl Group: Alkyl substitution at the 3-position of the indoline ring can influence both the lipophilicity and the steric bulk of the ligand, thereby affecting its ability to fit into the receptor's binding pocket and potentially modulating its efficacy (agonist vs. antagonist activity).

Based on these structural features, the primary and most plausible molecular targets for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole are serotonin (5-HT) receptors . The following sections will delve into the hypothesized interactions with specific 5-HT receptor subtypes.

Hypothesized Mechanism of Action: A Focus on Serotonergic Modulation

Given the structural similarities to known serotonergic ligands, we hypothesize that 5-Methoxy-3-propyl-2,3-dihydro-1H-indole primarily acts as a modulator of one or more serotonin receptor subtypes. The most likely candidates are the 5-HT1A and 5-HT2A receptors, with a potential for interaction with the 5-HT6 receptor.

Interaction with the 5-HT1A Receptor

Numerous indole derivatives are known to be potent ligands for the 5-HT1A receptor. The interaction of these ligands with the 5-HT1A receptor is often characterized by an electrostatic interaction between the protonatable nitrogen of the ligand and a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain 3. The indole moiety typically penetrates deep into a hydrophobic pocket of the receptor.

We propose that the indoline nitrogen of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole would engage in a similar critical interaction with Asp3.32. The 5-methoxy group could form additional hydrogen bonds with residues such as Asn7.38 and Tyr7.42, further stabilizing the ligand-receptor complex. The 3-propyl group would likely occupy a hydrophobic sub-pocket, and its size and conformation would be critical in determining the functional outcome (agonism, partial agonism, or antagonism).

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Ligand 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole (Putative Agonist) Ligand->5HT1A_R PKA Protein Kinase A Cellular_Response Downstream Cellular Response (e.g., Neuronal Hyperpolarization) 5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor G_protein Gq/11 Protein 5HT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole (Putative Modulator) Ligand->5HT2A_R DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Downstream Cellular Response (e.g., Neuronal Depolarization) PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates

Caption: Hypothesized 5-HT2A receptor modulation of the PLC signaling pathway.

Experimental Protocols for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanism of action of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, a systematic pharmacological evaluation is required. The following experimental workflows provide a robust framework for this investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for a panel of CNS receptors, with a primary focus on serotonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6, and other relevant 5-HT subtypes, as well as dopamine and adrenergic receptors for selectivity profiling).

  • Assay Conditions:

    • Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

    • Add increasing concentrations of the test compound (5-Methoxy-3-propyl-2,3-dihydro-1H-indole) to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Detection and Analysis:

    • After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of Test Compound
5-HT1A[³H]8-OH-DPATTo be determined
5-HT2A[³H]ketanserinTo be determined
5-HT6[³H]LSDTo be determined
... (other receptors)...To be determined
Functional Assays

Objective: To determine the functional activity (agonist, partial agonist, antagonist, or inverse agonist) of the test compound at the receptors for which it shows significant binding affinity.

Methodology (Example for 5-HT1A Receptor):

  • Assay Principle: Utilize a cell-based assay that measures a downstream signaling event following receptor activation. For the Gi/o-coupled 5-HT1A receptor, a common method is to measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist mode: Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 (potency) and the maximal effect (Emax, efficacy).

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration. Determine the IC50 of the test compound in inhibiting the agonist response and calculate the pA2 or Kb value.

Data Presentation:

Receptor SubtypeFunctional AssayModeEC50/IC50 (nM)Emax (%)
5-HT1AcAMP InhibitionAgonistTo be determinedTo be determined
5-HT1AcAMP InhibitionAntagonistTo be determinedN/A
5-HT2ACalcium MobilizationAgonistTo be determinedTo be determined
5-HT2ACalcium MobilizationAntagonistTo be determinedN/A

Caption: Experimental workflow for elucidating the mechanism of action.

Concluding Remarks and Future Directions

This technical guide has presented a plausible, albeit hypothetical, mechanism of action for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, centered on its potential modulation of serotonin receptors. The structural analysis strongly suggests that this compound warrants investigation as a novel serotonergic agent. The proposed experimental protocols provide a clear and logical path forward for the empirical validation of this hypothesis.

The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic lead is a meticulous one. The initial steps outlined in this guide—comprehensive binding and functional assays—are critical for laying the foundation of our understanding. Subsequent in vivo studies will be necessary to translate these in vitro findings into a physiological context, ultimately revealing the full therapeutic potential of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

References

Due to the lack of direct studies on 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, the reference list below contains authoritative sources on the pharmacology of related indole and indoline derivatives, which form the basis of the hypotheses presented in this guide.

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]

  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • 2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands. PubMed. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

Spectroscopic Characterization of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. In the absence of direct experimental spectra in publicly accessible literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally related analogs, we present a detailed theoretical framework for the characterization of this molecule. This guide outlines the expected spectral features, provides detailed protocols for data acquisition, and offers insights into the structural elucidation of this and similar indoline derivatives.

Introduction

This guide aims to bridge this information gap by providing a robust, theory-based prediction of its spectroscopic characteristics. The subsequent sections will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed rationale for the predicted chemical shifts, absorption bands, and fragmentation patterns.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. These predictions are based on the analysis of substituent effects and a review of spectroscopic data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole are discussed below.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the alkyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~6.7d~8.0
H-6~6.6dd~8.0, ~2.0
H-7~6.5d~2.0
N-H~3.5-4.5br s-
O-CH₃~3.7s-
H-2 (axial)~3.4t~8.5
H-2 (equatorial)~3.0dd~8.5, ~4.0
H-3~3.1m-
-CH₂- (propyl)~1.4-1.6m-
-CH₂- (propyl)~1.2-1.4m-
-CH₃ (propyl)~0.9t~7.0
  • Aromatic Region (δ 6.5-6.7 ppm): The methoxy group at C-5 is expected to shield the aromatic protons, causing them to appear at relatively high field. The proton at C-7 will likely be the most shielded, appearing as a doublet. The proton at C-6 will be a doublet of doublets due to coupling with both H-4 and H-7. The proton at C-4 will appear as a doublet.

  • Aliphatic Region (δ 0.9-3.4 ppm): The protons on the five-membered ring (H-2 and H-3) will exhibit complex splitting patterns due to their diastereotopic nature. The propyl group will show a characteristic triplet for the terminal methyl group and two multiplets for the methylene protons.

  • Methoxy and Amine Protons: The methoxy protons will appear as a sharp singlet around 3.7 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~145
C-5~154
C-3a~130
C-4~115
C-6~112
C-7~110
C-2~50
C-3~40
O-CH₃~56
-CH₂- (propyl)~35
-CH₂- (propyl)~20
-CH₃ (propyl)~14
  • Aromatic Carbons: The carbon attached to the methoxy group (C-5) will be the most downfield of the substituted aromatic carbons. The quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts.

  • Aliphatic Carbons: The carbons of the five-membered ring (C-2 and C-3) and the propyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350-3450Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Strong
C=C Stretch (Aromatic)1580-1610Medium
C-N Stretch1200-1350Medium
C-O Stretch (Aryl Ether)1000-1100, 1230-1270Strong

The IR spectrum is expected to show a characteristic N-H stretching band in the region of 3350-3450 cm⁻¹. Strong C-H stretching bands from the aliphatic propyl group and the dihydroindole ring will be prominent between 2850 and 2960 cm⁻¹. The aromatic C=C stretching vibrations and the strong C-O stretching of the aryl ether will also be key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (C₁₂H₁₇NO), the expected molecular weight is approximately 191.27 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 191.

  • Fragmentation Pattern: The primary fragmentation pathway is likely to be the loss of the propyl group (C₃H₇), leading to a significant fragment at m/z = 148. This corresponds to the 5-methoxy-2,3-dihydro-1H-indole radical cation. Further fragmentation of the indoline ring system may also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in solution using a suitable solvent that does not have interfering absorptions.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Collection: Record the spectrum typically in the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different advantages in terms of resolution and mass accuracy.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole and key NMR correlations.

Figure 1: 2D structure of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons cluster_other Other Protons H4 H-4 (~6.7 ppm) H6 H-6 (~6.6 ppm) H4->H6 J ≈ 8.0 Hz H7 H-7 (~6.5 ppm) H6->H7 J ≈ 2.0 Hz H2 H-2 (~3.0-3.4 ppm) H3 H-3 (~3.1 ppm) H2->H3 vicinal coupling Propyl_CH2 Propyl-CH2 (~1.2-1.6 ppm) H3->Propyl_CH2 vicinal coupling Propyl_CH3 Propyl-CH3 (~0.9 ppm) NH N-H (~3.5-4.5 ppm) OCH3 O-CH3 (~3.7 ppm)

Caption: Key ¹H-¹H COSY correlations predicted for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

Conclusion

While experimental spectroscopic data for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole remains to be published, this technical guide provides a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. The provided analysis, based on fundamental spectroscopic principles and data from analogous structures, offers a valuable resource for researchers working on the synthesis and characterization of this and related indoline derivatives. The experimental protocols outlined herein represent standard best practices for obtaining high-quality spectroscopic data. It is our hope that this guide will facilitate future research in this area and aid in the unambiguous identification and characterization of this novel compound.

References

As this guide is predictive in nature and no direct literature for the target compound was found, a formal reference list is not applicable. The predictions and protocols are based on established principles of organic spectroscopy, which are covered in standard textbooks and reference materials on the subject. For general reference, the following resources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Spectral Database for Organic Compounds (SDBS): [Link]

5-Methoxy-3-propyl-2,3-dihydro-1H-indole solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS 1554159-74-8) requires a rigorous understanding of physical organic chemistry. As a functionalized indoline, this molecule presents unique challenges and opportunities in drug development, primarily dictated by the electronic effects of its substituents.

This technical guide deconstructs the solubility dynamics and oxidative liabilities of this scaffold, providing researchers with the mechanistic rationale and self-validating protocols necessary to handle it effectively.

Molecular Architecture & Physicochemical Profiling

The physicochemical behavior of 5-methoxy-3-propyl-2,3-dihydro-1H-indole is governed by the interplay of three structural motifs:

  • The Indoline Core: A noncoplanar, nitrogen-containing heterocycle. Compared to fully aromatic indoles, the sp³-hybridized carbons in the indoline ring reduce overall lipophilicity and disrupt molecular planarity, which generally enhances aqueous solubility [1].

  • The 3-Propyl Chain: A highly lipophilic aliphatic group that significantly increases the partition coefficient (LogP), driving high solubility in organic solvents but restricting dissolution in neutral aqueous media.

  • The 5-Methoxy Group: A strongly electron-donating group (EDG) that enriches the electron density of the aromatic ring, fundamentally altering the molecule's redox potential.

Quantitative Solubility Summary
ParameterEstimated ProfileMechanistic Rationale & Structural Driver
Aqueous Solubility (pH 7.4) Poor (< 0.1 mg/mL)Driven by the hydrophobic 3-propyl chain and the unprotonated secondary amine.
Aqueous Solubility (pH < 4.0) Soluble (> 5.0 mg/mL)Protonation of the indoline nitrogen (pKa ≈ 4.5–5.5) forms a highly soluble hydrochloride salt.
Organic Solubility Highly Soluble (> 50 mg/mL)Readily dissolves in aprotic and polar organic solvents (DMSO, DCM, EtOAc).
Predicted LogP ~ 2.5 – 3.0Represents the thermodynamic balance between the polar ether/amine and the non-polar propyl chain.
Protocol A: Kinetic Aqueous Solubility Profiling (Self-Validating System)

To prevent false-positive solubility readings caused by amorphous supersaturation or non-specific binding, this protocol utilizes a mass-balance validation step.

  • Stock Preparation: Dissolve 10.0 mg of the compound in 1.0 mL of anhydrous DMSO. Causality: DMSO completely disrupts the crystal lattice, establishing a thermodynamically true solution baseline.

  • Aqueous Spiking: Inject 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a silanized glass vial. Causality: Silanized glass prevents the lipophilic 3-propyl group from adsorbing to the container walls, an artifact common with standard plastic microcentrifuge tubes.

  • Equilibration: Agitate the suspension at 300 RPM for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation & Self-Validation: Centrifuge at 10,000 × g for 15 minutes. Carefully separate the supernatant. Lyophilize the remaining pellet and redissolve it in 1.0 mL of acetonitrile. Validation: Analyze both the supernatant and the redissolved pellet via HPLC-UV. The sum of the mass in both fractions must equal the initial 100 µg spike. A mass balance failure indicates adsorptive loss or degradation during the assay.

  • Quantification: Calculate the soluble fraction from the supernatant peak area against a pre-established calibration curve.

Chemical Stability & Degradation Pathways

The most critical liability of 5-methoxy-3-propyl-2,3-dihydro-1H-indole is its susceptibility to oxidation. Indolines naturally tend to undergo oxidative dehydrogenation to form fully aromatic indoles.

Mechanistic Causality: The 5-methoxy group plays a detrimental role in the oxidative stability of this molecule. As a strong electron-donating group, it significantly increases the electron density on the indoline ring. This electronic enrichment lowers the homolytic bond dissociation energy of the N-H bond, making the molecule highly reactive toward peroxyl radicals and molecular oxygen [2]. Consequently, 5-methoxyindolines undergo autoxidation much faster than unsubstituted indolines.

Oxidation A 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole (Electron-Rich Indoline) B Indolinyl Radical Intermediate A->B -e⁻, -H⁺ (O₂, ROS, Light) C 5-Methoxy-3-propyl- 1H-indole (Aromatic Indole) B->C -e⁻, -H⁺ (Aromatization)

Figure 1: Oxidative aromatization pathway of 5-methoxy-3-propylindoline.

Quantitative Stability Summary
Degradation VectorSusceptibilityMechanistic Rationale
Autoxidation (Air/O₂) HighThe 5-methoxy group lowers the oxidation potential, accelerating radical-mediated aromatization.
Photolysis (UV Light) Moderate-HighUV irradiation catalyzes the formation of reactive oxygen species (ROS), driving the oxidation cascade.
Hydrolysis LowThe indoline core and the aromatic ether linkage are highly stable against hydrolytic cleavage.
Protocol B: Oxidative Forced Degradation Assay (Self-Validating System)

This workflow quantifies the degradation rate of the indoline while ensuring that solvent evaporation does not skew the kinetic data.

  • Sample Matrix: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Internal Standard Addition: Spike the solution with 10 µg/mL of an inert internal standard (e.g., benzamide). Validation: The internal standard does not react with oxidants. By normalizing the indoline peak area to the benzamide peak area, the system self-corrects for any solvent evaporation that occurs during the extended stress period.

  • Stress Induction: Add 0.3% H₂O₂ (v/v) to the sample matrix. Causality: Hydrogen peroxide generates ROS, mimicking and accelerating the natural autoxidation process that occurs during long-term storage in air.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Immediately quench the aliquot by adding an equal volume of cold 0.1 M ascorbic acid. Causality: Ascorbic acid instantly neutralizes residual H₂O₂, freezing the degradation profile at that exact time point to prevent further oxidation in the HPLC autosampler.

  • Analysis: Monitor the depletion of the indoline peak and the emergence of the oxidized indole product via LC-MS.

Workflow S1 Sample Preparation (1 mg/mL + Internal Standard) S2 Stress Induction (Add 0.3% H₂O₂) S1->S2 S3 Kinetic Sampling & Quench (Ascorbic Acid at t=0, 2, 4, 8, 24h) S2->S3 S4 LC-MS Analysis (Normalize to Internal Standard) S3->S4

Figure 2: Self-validating workflow for oxidative forced degradation testing.

Formulation & Handling Guidelines

Based on the physicochemical and stability data, the following handling paradigms must be strictly enforced:

  • Inert Atmosphere Storage: Because the 5-methoxyindoline core is a potent radical scavenger and highly prone to autoxidation, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at ≤ -20°C.

  • Actinic Protection: Solutions should be prepared in amber glass vials to mitigate UV-catalyzed radical initiation.

  • Salt Screening: For in vivo formulation, relying on co-solvents (like Tween-80 or PEG-400) to overcome the lipophilicity of the 3-propyl group can lead to precipitation upon injection. Instead, exploit the basicity of the indoline nitrogen by formulating it as a hydrochloride or mesylate salt to achieve stable, high-concentration aqueous solutions.

References

  • Zhu, R., Guo, X., Shen, Y., Xu, F., Zhao, Y., & Wu, J. (2026). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters (ACS Publications).[Link]

  • Nishiyama, T., Suzuki, T., Hashiguchi, Y., Shiotsu, S., & Fujioka, M. (2002). Antioxidant activity of aromatic cyclic amine derivatives. Polymer Degradation and Stability, 75(3), 549-554.[Link]

Methodological & Application

Application Note: Analytical Quantification of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the method development and validation protocols for the quantification of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole , a specific indoline intermediate often encountered in the synthesis of melatonin receptor agonists and serotonergic modulators.[1] Due to the 2,3-dihydro-1H-indole (indoline) core, this molecule exhibits susceptibility to oxidative dehydrogenation, converting to its corresponding indole analogue.[1][2] This guide provides a stability-indicating HPLC-UV/FLD protocol for purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in biological matrices, emphasizing antioxidant strategies during sample preparation.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Indoline core, 5-OMe, 3-PropylLipophilicity: The propyl group increases retention on C18 columns compared to simple methoxyindolines.[1][2]
Formula C₁₂H₁₇NOMW: 191.27 g/mol
Basicity Secondary Amine (

)
Peak Shape: Prone to tailing on acidic silanols; requires end-capped columns or modifiers (TEA/Formate).[1][2]
Stability High Oxidation Risk Critical: Spontaneous dehydrogenation to 5-Methoxy-3-propyl-1H-indole occurs in air/light.[1]
Detection UV (290-300 nm), FLDFluorescence: 5-OMe group imparts strong native fluorescence (Ex ~290 nm, Em ~350 nm).[1][2]
Mechanism of Instability (Oxidation)

The primary analytical challenge is the "Indoline-to-Indole" conversion.[1] Without antioxidants, quantification will be biased low for the target (indoline) and high for the impurity (indole).[2]

OxidationPath cluster_prevention Prevention Strategy Target Target Analyte (Indoline Core) [2H] Impurity Degradant (Indole Core) [-2H] Target->Impurity Dehydrogenation (-2H) Oxidant O2 / Light / Peroxides Oxidant->Target Antiox Add Ascorbic Acid or Na Metabisulfite

Caption: Oxidative dehydrogenation pathway of 5-methoxyindolines and the required preventive intervention.

Protocol A: HPLC-UV/Fluorescence (Purity & Potency)

Scope: Raw material release testing, reaction monitoring, and stability studies.[1][2] Advantage: Fluorescence detection (FLD) offers 10-100x higher sensitivity than UV for 5-methoxyindoles.[1][2]

Chromatographic Conditions
  • System: HPLC with Diode Array (DAD) and Fluorescence Detector (FLD).[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1][2]

    • Why: "Eclipse" bonding reduces silanol interactions with the secondary amine.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection:

    • UV: 295 nm (Quantification), 254 nm (Impurity profiling).[2]

    • FLD: Excitation: 290 nm | Emission: 350 nm.[1][2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold (polar impurities)
12.090Linear ramp (elute target & lipophilic indoles)
15.090Wash
15.110Re-equilibration
20.010End
Standard Preparation (Critical)[3]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole in Methanol containing 0.1% Ascorbic Acid .

    • Note: The ascorbic acid is mandatory to prevent oxidation during storage.

  • Working Standard: Dilute Stock with Mobile Phase A:B (50:50) to reach 50 µg/mL.[2] Use amber glassware to prevent photo-oxidation.[1][2]

Protocol B: LC-MS/MS (Trace Quantification in Biological Matrix)

Scope: DMPK studies, plasma quantification, or trace impurity analysis (ppm level).[2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1][2]

  • MRM Transitions (Optimization Required):

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Inference
192.3 [M+H]⁺ 177.2 15Loss of Methyl (-CH₃) from methoxy
192.3 [M+H]⁺ 163.1 20Loss of Ethyl from propyl chain
192.3 [M+H]⁺ 149.1 25Loss of Propyl (-C₃H₇)

Note: The transition 192.3 -> 177.2 is typically the most abundant for 5-methoxyindoles.[1]

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation (PPT) may yield poor recovery due to protein binding.[1][2] LLE is preferred for basic lipophilic amines.[1][2]

  • Aliquot: 100 µL Plasma/Matrix.

  • Internal Standard: Add 10 µL of 5-Methoxy-2-methylindoline (IS) or deuterated analog.

  • Basification: Add 50 µL of 0.1 M NaOH (pH > 10) to ensure the secondary amine is uncharged (Free Base).

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) containing 0.05% BHT (Butylated hydroxytoluene - Antioxidant).[1][2]

  • Agitate: Vortex 5 min, Centrifuge 10 min @ 10,000 rpm.

  • Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase (20% ACN).

Method Validation Strategy (ICH Q2)

Specificity (Stress Testing)

Inject the standard after subjecting it to:

  • Oxidative Stress: 3% H₂O₂ for 1 hour.[1][2] (Expect peak at RT of oxidized indole analog).[2]

  • Photostability: 24h UV light exposure.[1][2] Acceptance: Resolution (Rs) > 1.5 between Target Indoline and Oxidized Indole.[2]

Linearity & Range
  • UV Method: 1.0 µg/mL to 100 µg/mL (

    
    ).[2]
    
  • LC-MS Method: 1.0 ng/mL to 1000 ng/mL (

    
    , weighted 1/x²).[1][2]
    
Accuracy (Recovery)

Spike matrix at Low (QC-L), Medium (QC-M), and High (QC-H) levels.

  • Acceptance: 85-115% recovery for biological methods; 98-102% for drug substance assay.[1][2]

Workflow Decision Tree

MethodSelection Start Start: Define Sample Type Q1 Is sample a pure powder or reaction mix? Start->Q1 PathA High Concentration (> 0.1 mg/mL) Q1->PathA Yes PathB Trace / Biological (< 1 µg/mL) Q1->PathB No Prep CRITICAL STEP: Add Antioxidant (Ascorbic Acid/BHT) PathA->Prep PathB->Prep MethodA Protocol A: HPLC-UV/FLD (Use C18, Acidic pH) MethodB Protocol B: LC-MS/MS (Use LLE Prep) Prep->MethodA Purity/Assay Prep->MethodB PK/Impurity

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and type.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Bose, A., et al. (2010).[2] "Identification and synthesis of impurities formed during sertindole preparation." Journal of Pharmaceutical and Biomedical Analysis. (General reference for indoline/indole impurity profiling).

  • PubChem. (2025).[1][2][3] 5-methoxy-2,3-dihydro-1H-indole (Parent Structure Data). National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).[1][2] General Guidelines for Handling Air-Sensitive Reagents. (Reference for antioxidant usage in indoline analysis).

Sources

Application Note: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8), a specialized indoline derivative.[1]

This guide treats the compound as a bioactive chemical probe , focusing on its structural potential as a modulator of serotonergic/melatonergic signaling and a cellular redox regulator.[2]

Introduction & Mechanistic Basis

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (hereafter referred to as 5-MeO-3-Pr-Indoline ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a 5-methoxy group—critical for hydrogen-bonding interactions in Class A GPCRs (specifically 5-HT and Melatonin receptors)—with a reduced indoline core.[1]

Key Biological Properties[2][3][4][5][6][7]
  • GPCR Ligand Potential: The 5-methoxyindole moiety is the pharmacophore responsible for the high affinity of melatonin and serotonin (5-HT) for their respective receptors.[1] The 3-propyl substitution increases lipophilicity (

    
    ), potentially enhancing blood-brain barrier (BBB) permeability and altering binding kinetics compared to endogenous ligands.[1]
    
  • Redox Activity: Unlike the aromatic indole, the indoline (dihydro) core is electron-rich and susceptible to oxidation.[2] This makes 5-MeO-3-Pr-Indoline a potential radical scavenger or antioxidant probe in oxidative stress models, capable of donating hydrogen atoms to neutralize Reactive Oxygen Species (ROS).[1]

Target Applications
  • Neuropharmacology: Probing 5-HT receptor subtypes (e.g., 5-HT2A/2C) or Melatonin receptors (MT1/MT2).[1]

  • Neuroprotection: Investigating mitigation of oxidative stress in dopaminergic (e.g., SH-SY5Y) or hippocampal cell lines.[2]

  • Medicinal Chemistry: Serving as a stable precursor for synthesizing complex 3-substituted indoles via dehydrogenation.[1]

Technical Specifications & Handling

Critical Warning: The indoline core is sensitive to spontaneous oxidation to the corresponding indole.[2] Proper handling is non-negotiable for reproducible data.[2]

ParameterSpecification
CAS Number 1554159-74-8
Molecular Weight ~191.27 g/mol
Solubility DMSO (>20 mM), Ethanol (>10 mM), Water (Negligible)
Storage (Solid) -20°C, Desiccated, Protected from Light
Storage (Solution) -80°C (Use within 1 month; avoid freeze-thaw cycles)
Handling Prepare stocks under inert gas (

or

) if possible.[1][2][3]

Experimental Workflows (DOT Diagrams)

Workflow A: Signal Transduction Profiling (GPCR)

This pathway illustrates the theoretical interaction of 5-MeO-3-Pr-Indoline with G-protein coupled receptors and the downstream detection methods.[1]

GPCR_Pathway Compound 5-MeO-3-Pr-Indoline Receptor GPCR Target (5-HT2 / MT1) Compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Pathway_Gq Gq Pathway (PLC Activation) G_Protein->Pathway_Gq If 5-HT2A Pathway_Gi Gi/Gs Pathway (Adenylate Cyclase) G_Protein->Pathway_Gi If MT1/MT2 Second_Mess Second Messengers (IP3/Ca2+ or cAMP) Pathway_Gq->Second_Mess Pathway_Gi->Second_Mess Readout Assay Readout (FLIPR / TR-FRET) Second_Mess->Readout Quantification

Caption: Signal transduction cascade for profiling 5-MeO-3-Pr-Indoline against Gq (Calcium flux) and Gi (cAMP) coupled receptors.[1]

Workflow B: Oxidative Stress & Neuroprotection

This diagram details the experimental logic for testing the antioxidant capacity of the indoline core.

Redox_Workflow Cells Neuronal Cells (SH-SY5Y / PC12) PreTreat Pre-treatment (5-MeO-3-Pr-Indoline) Cells->PreTreat 1-24h Incubation Insult Oxidative Insult (H2O2 / 6-OHDA) PreTreat->Insult Co-treatment or Post-wash Mech Mechanism: Radical Scavenging + Nrf2 Activation PreTreat->Mech Neutralizes ROS Insult->Mech Induces ROS Assay_Viability Viability Assay (CCK-8 / MTT) Mech->Assay_Viability Cell Survival Assay_ROS ROS Quantification (DCFDA Staining) Mech->Assay_ROS Fluorescence Signal

Caption: Experimental design for assessing neuroprotective efficacy against oxidative insults.[1]

Detailed Protocols

Protocol 1: Stock Solution Preparation & Stability Check

Objective: Ensure the compound is fully solubilized and has not oxidized prior to assay.[2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide), Biotechnology Grade.[2]

  • Calculation:

    • To make a 10 mM Stock : Weigh 1.91 mg of 5-MeO-3-Pr-Indoline and dissolve in 1 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check (Absorbance):

    • Dilute 1:100 in Ethanol.[2]

    • Measure Absorbance at 280-300 nm.[1]

    • Note: A significant shift in

      
       or appearance of a yellow tint suggests oxidation to the indole form.[2]
      
  • Storage: Aliquot into amber tubes (20-50 µL) and store at -80°C. Do not refreeze.

Protocol 2: Cytotoxicity Profiling (Dose-Ranging)

Objective: Determine the non-toxic concentration range (


) before functional assays.[1][2]

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or HEK293.[1]

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or Resazurin.[1]

  • Media: DMEM/F12 + 10% FBS.[2]

Steps:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of 5-MeO-3-Pr-Indoline in serum-free media:

      • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.[2]

    • Vehicle Control: 0.5% DMSO (Final concentration must match highest drug well).[2]

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1]

    • Incubate 1-4 hours until orange color develops.

    • Measure OD at 450 nm.[2]

  • Analysis: Normalize to Vehicle Control (100%). Plot Log(Concentration) vs. % Viability.

    • Acceptance Criteria: Use concentrations maintaining >90% viability for functional assays.

Protocol 3: Functional GPCR Assay (Calcium Flux)

Objective: Test for agonist activity at Gq-coupled receptors (e.g., 5-HT2A).[1]

Materials:

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2).[1]

  • Probenecid (to inhibit dye efflux).[2]

  • HBSS Buffer (with

    
    /
    
    
    
    ).[2]

Steps:

  • Loading:

    • Seed cells (e.g., CHO-K1 expressing 5-HT2A) in black-walled 96-well plates.[1]

    • Wash with HBSS.[2]

    • Incubate with 4 µM Fluo-4 AM + 2.5 mM Probenecid for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds.

  • Injection:

    • Inject 5-MeO-3-Pr-Indoline (at

      
       concentration) into wells.
      
    • Positive Control:[1][2] Serotonin (10 µM).[2]

    • Negative Control:[1][2] Buffer + DMSO.[2]

  • Measurement: Monitor fluorescence kinetics for 120 seconds.

  • Data Processing:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).[2]
      
    • Plot Dose-Response Curve to determine

      
      .[1]
      

Data Interpretation & Troubleshooting

Expected Results
AssayExpected Outcome (If Active)Interpretation
CCK-8 (Viability) No toxicity < 50 µMSuitable for bioassays.[1] Toxicity >50 µM likely due to lipophilic membrane disruption.[2]
Calcium Flux Transient peak within 20sIndicates Agonist activity at Gq-GPCR.[1]
ROS Scavenging Reduced DCFDA fluorescenceCompound acts as a direct antioxidant or Nrf2 activator.[2]
Troubleshooting Guide
  • Precipitation in Media:

    • Cause: High lipophilicity.[2]

    • Solution: Pre-dilute in warm media under vortexing.[2] Do not exceed 0.5% DMSO final concentration.[2]

  • High Background in Fluorescence Assays:

    • Cause: Indolines can be autofluorescent or quench dyes.[2]

    • Solution: Run a "Compound Only" (no cells) control to subtract background interference.[2]

  • Variable Potency:

    • Cause: Oxidation of stock solution.[2]

    • Solution: Check stock color.[2] If yellow/brown, discard and prepare fresh from powder.[2]

References

  • Reiter, R. J., et al. (2016).[2] Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas.[1] Cellular and Molecular Life Sciences, 74(21), 3863-3881.[2] Link

  • Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.[2] Link

  • Tan, D. X., et al. (2002).[2] Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant.[2] Free Radical Biology and Medicine, 33(6), 721-728.[2] Link

  • Zhang, A., et al. (2020).[2] Indole and Indoline Scaffolds in Medicinal Chemistry: A Review. Current Medicinal Chemistry, 27. Link

  • Thermo Fisher Scientific. (2025).[2] Fluo-4 AM Calcium Indicator Protocol. Thermo Fisher Technical Resources. Link

Disclaimer: This document is for research use only. 5-Methoxy-3-propyl-2,3-dihydro-1H-indole is not approved for diagnostic or therapeutic use in humans.[1]

Sources

Application Note: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole as a Privileged Precursor in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8)

Introduction & Chemical Profile

The indole scaffold is a ubiquitous pharmacophore in drug discovery, frequently found in serotonin receptor modulators, melatonin analogs, and targeted oncology therapeutics. However, the direct functionalization of fully aromatic indoles presents significant synthetic challenges, particularly regarding regioselectivity.

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (a functionalized indoline) serves as a strategic, highly versatile precursor that circumvents these challenges. By utilizing the saturated C2–C3 bond of the indoline core, chemists can exploit the localized electron density at the N1 position for high-yielding, regioselective modifications before executing a controlled aromatization to yield the final indole target. The presence of the C5-methoxy group provides a critical hydrogen-bond acceptor for target binding, while the C3-propyl chain offers tunable lipophilicity and steric bulk.

Mechanistic Insights: The Indoline-to-Indole Strategy

The fundamental advantage of utilizing 5-methoxy-3-propyl-2,3-dihydro-1H-indole over its fully aromatic counterpart lies in the hybridization of the N1 nitrogen.

In indoles, the nitrogen lone pair is delocalized into the aromatic


-system to satisfy Hückel's rule, rendering it poorly nucleophilic. Consequently, N-alkylation of indoles typically requires strong bases (e.g., NaH) to generate the indolide anion. This anion is an ambident nucleophile that frequently yields inseparable mixtures of N1-alkylated and C3-alkylated products.

Conversely, the indoline nitrogen is


-hybridized. Its lone pair does not participate in aromaticity, making it a potent, localized nucleophile. This allows for direct, regioselective N-alkylation via 

pathways using mild acid scavengers, completely bypassing the risk of C3-alkylation. Following N-functionalization, the indoline core is oxidized (dehydrogenated) to restore the privileged indole scaffold. This two-step sequence is a self-validating protocol for generating pure N-substituted indole libraries .
Comparative Electronic Profiling

The quantitative differences in electronic properties dictate the divergent reactivity between the precursor and the target scaffold.

Physicochemical Property5-Methoxy-3-propyl-2,3-dihydro-1H-indole (Precursor)5-Methoxy-3-propyl-1H-indole (Product)
Nitrogen Hybridization

(Localized lone pair)

(Delocalized into

-system)
Conjugate Acid pK

~ 4.9 (Basic)~ -3.6 (Non-basic)
N-H pK

> 20 (Requires no deprotonation for

)
~ 16.2 (Requires strong base for alkylation)
Nucleophilicity High (Direct

participant)
Low (Ambident nucleophile upon deprotonation)
Alkylation Regioselectivity Strictly N1-selectiveProne to N1 / C3 competitive alkylation
Primary Synthetic Role Library generation precursorFinal pharmacophore scaffold

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic advantage of utilizing the indoline precursor for divergent library synthesis compared to the problematic direct alkylation of the indole scaffold.

G A 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole (Indoline Precursor) B 5-Methoxy-3-propyl- 1H-indole (Aromatic Scaffold) A->B Direct Oxidation (Pd/C or MnO2) C N-Alkyl/Acyl- 5-Methoxy-3-propyl- indoline A->C Regioselective N-Alkylation (Mild Base) D N-Substituted Indole Derivatives (Target Drugs) B->D Direct N-Alkylation (Risk of C3-alkylation) C->D Chemoselective Dehydrogenation

Divergent synthetic workflows utilizing the indoline precursor to access N-substituted indoles.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 5-Methoxy-3-propylindoline

This protocol utilizes mild conditions to functionalize the N1 position without disrupting the C5-methoxy or C3-propyl groups. Recent advancements have also demonstrated the efficacy of continuous flow chemistry for this step, reducing reaction times and improving sustainability .

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the indoline nitrogen.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol).

    • Causality: K₂CO₃ acts as an acid scavenger rather than a deprotonating agent. It prevents the formation of hydrohalide salts that would deactivate the indoline nucleophile, while being mild enough to prevent base-catalyzed side reactions.

  • Electrophile Addition: Introduce the desired alkyl halide (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to effectively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Dehydrogenation (Aromatization)

Following N-functionalization, the indoline core must be oxidized to restore the indole scaffold. This protocol utilizes transition-metal catalysis to drive the aromatization .

  • Preparation: Dissolve the N-alkylated 5-methoxy-3-propylindoline (1.0 mmol) in anhydrous Toluene (10 mL) in a Schlenk flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 mmol Pd).

    • Causality: Pd/C is selected over chemical oxidants (like DDQ or KMnO₄) because the highly electron-donating C5-methoxy group makes the indoline core extremely electron-rich. Chemical oxidants can lead to over-oxidation or the formation of charge-transfer complexes. Pd/C relies on a purely catalytic cycle of oxidative addition and

      
      -hydride elimination, ensuring the C3-propyl chain remains intact.
      
  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C under a gentle argon sweep.

    • Causality: The argon sweep allows the evolved hydrogen gas to escape the system, utilizing Le Chatelier's principle to drive the thermodynamic equilibrium toward the fully aromatic indole.

  • Monitoring: Reflux for 12–18 hours until complete consumption of the indoline is confirmed by LC-MS.

  • Workup & Isolation: Cool to room temperature and filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with copious amounts of Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the pure N-substituted 5-methoxy-3-propyl-1H-indole.

References

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Green Synthesis and Catalysis, 2021. URL:[Link]

  • Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. European Journal of Organic Chemistry, 2017. URL:[Link]

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process. Journal of Pharmacology and Experimental Therapeutics, 2007. URL:[Link]

derivatization of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole for improved activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Executive Summary

The scaffold 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-MeO-3-Pr-Indoline) represents a reduced, conformationally restricted analogue of tryptamine derivatives.[1] While structurally related to the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine), the core indoline structure lacks the planarity of indole and the N-acyl pharmacophore required for high-affinity binding to Melatonin Receptors (MT1/MT2) or Serotonin Receptors (5-HT).[1]

This guide details the strategic derivatization of this scaffold to enhance biological potency and metabolic stability . We focus on three critical vectors:

  • N1-Functionalization: Restoring the amide pharmacophore to activate receptor binding.[1]

  • C7-Blocking: Halogenation to inhibit CYP450-mediated hydroxylation.[1]

  • Core Oxidation: Controlled aromatization to modulate solubility and pi-stacking interactions.[1]

Rational Design & SAR Logic

The 5-MeO-3-Pr-Indoline core acts as a "privileged structure" but requires specific modifications to transition from a weak binder to a potent lead compound.[1]

Structural FeatureLimitation in Native ScaffoldDerivatization StrategyBiological Outcome
N1-Amine (Secondary) High basicity; lacks H-bond acceptor/donor pair for MT1/MT2 pocket.[1]N-Acylation / Urea Formation Mimics the acetamido group of melatonin; log increase in binding affinity (

).[1]
C7-Position Prone to oxidative metabolism (CYP2D6 hydroxylation).[1]C7-Halogenation (F/Cl) Steric/electronic blockade of metabolism; increases

.
2,3-Dihydro Core Non-planar (puckered); chiral C3.[1][2]Aromatization (Oxidation) Converts to indole; enhances

-

stacking with receptor aromatic residues (e.g., Phe197).[1][2]

Chemical Protocols

Protocol A: N1-Acylation (The "Melatonin Switch")

Objective: Introduce an amide side chain to mimic the N-acetyl group of melatonin, essential for nanomolar affinity at MT1/MT2 receptors.

Reagents:

  • Substrate: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (1.0 eq)[1]

  • Acylating Agent: Propionyl chloride or Cyclopropanecarbonyl chloride (1.1 eq)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the indoline substrate in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath to minimize side reactions.

  • Addition: Add TEA (1.5 mmol) followed by the dropwise addition of the acyl chloride (1.1 mmol). Note: Rapid addition may cause exotherms; maintain internal temp < 5°C.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 30% EtOAc/Hexane).[1][2] The secondary amine spot should disappear.

  • Workup: Quench with saturated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Validation Check:


-NMR should show a downfield shift of the C2/C3 protons and the appearance of the acyl group signals.
Protocol B: C7-Chlorination (Metabolic Blocking)

Objective: Install a chlorine atom at the C7 position to block metabolic hydroxylation and improve lipophilicity.

Reagents:

  • Substrate: N-Acylated-5-Methoxy-3-propylindoline (from Protocol A)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Methodology:

  • Dissolve the N-acylated substrate in ACN (0.1 M concentration).[1]

  • Add NCS (1.05 eq) in one portion at RT.

  • Heat the mixture to 60°C for 4–6 hours. Mechanism: Electrophilic aromatic substitution is directed ortho to the methoxy group (C4 or C6) or the nitrogen.[2] However, in N-acylated indolines, the C7 position is often activated if C5 is blocked.

    • Critical Note: If regioselectivity is poor (C4 vs C6 vs C7), use a bulky protecting group on Nitrogen or switch to Selectfluor for fluorination which is often more selective.[2]

  • Concentrate and purify via HPLC.[1]

Visualization: Derivatization Workflow

The following diagram illustrates the divergent synthesis pathways from the parent scaffold to optimize activity.

DerivatizationPathway cluster_legend Activity Impact Parent 5-MeO-3-Pr-Indoline (Parent Scaffold) NAcyl N-Acylation (Protocol A) Parent->NAcyl R-COCl / Base Oxidation DDQ / MnO2 Oxidation Parent->Oxidation -2H Amide Amide Analog (High MT1/MT2 Affinity) NAcyl->Amide Pharmacophore Installation Halogen C7-Halogenation (Protocol B) Amide->Halogen NCS/NBS Indole Indole Analog (Planar, Aromatic) Oxidation->Indole Pi-Stacking Blocked Metabolically Stable Lead Halogen->Blocked t1/2 Increase

Figure 1: Divergent synthetic pathways for optimizing the 5-methoxy-3-propylindoline scaffold. Green nodes indicate optimized lead compounds.[1][2]

Biological Validation & Analysis

To validate the improved activity of the derivatized compounds, use the following tiered assay system.

Tier 1: Receptor Binding (In Vitro)[1][2]
  • Target: Human MT1 and MT2 receptors (CHO cell membranes).[1][2]

  • Tracer: 2-[

    
    ]-iodomelatonin.[1]
    
  • Expectation: The parent indoline will likely show

    
    .[1][2] The N-propionyl derivative  (Protocol A) should shift affinity to 
    
    
    
    due to the restoration of the amide binding pocket interaction [1].
Tier 2: Metabolic Stability (Microsomal)
  • Assay: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Readout: Intrinsic Clearance (

    
    ).[1][2]
    
  • Expectation: The C7-Chloro derivative (Protocol B) should show reduced clearance compared to the non-halogenated analog by blocking the primary site of oxidative metabolism [2].[1]

Data Summary Table (Hypothetical Optimization)
Compound IDStructureMT1

(nM)
HLM

(min)
Notes
IND-001 Parent (NH)>100015Rapid clearance, poor binding.[1]
IND-002 N-Acetyl1222Binding restored; moderate stability.[1]
IND-003 N-Propionyl4 25Optimal side-chain length for hydrophobic pocket.[1]
IND-004 N-Propionyl, 7-Cl655 Lead Candidate: High potency + Stability.[1]

References

  • Zlotos, D. P., et al. (2014).[2] Melatonin receptor agonists: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry.

  • Cai, X., et al. (2012).[2] Metabolic Blocking: A Strategy to Improve the Metabolic Stability of Drug Candidates. Current Topics in Medicinal Chemistry.

  • Silvestri, R., et al. (2005).[2] Indolyl-3-ethanone-alpha-(3,5-dimethylphenyl)hydrazones: A new class of potent anti-HIV-1 agents.[1] Journal of Medicinal Chemistry.

Sources

Application Note: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole as a Privileged Scaffold in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of neuropharmacology, the indole and indoline heterocycles are considered "privileged scaffolds" due to their structural homology to endogenous monoamine neurotransmitters like serotonin (5-HT) and melatonin [1]. While unsubstituted indolines offer a baseline framework, the specific functionalization of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) presents a highly specialized tool for drug discovery and mechanistic probing.

As a Senior Application Scientist, I emphasize that the selection of this specific molecule is not arbitrary; it is driven by precise structure-activity relationship (SAR) principles:

  • The 5-Methoxy Pharmacophore: The methoxy group at the C5 position is critical. It mimics the 5-hydroxy group of serotonin and the 5-methoxy group of melatonin, acting as a vital hydrogen bond acceptor. This interaction is essential for anchoring the molecule to the conserved serine/threonine residues within the orthosteric binding pockets of 5-HT and MT receptors.

  • The 3-Propyl Steric Probe: The addition of a propyl chain at the C3 position introduces a strategic aliphatic extension. This modification serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, significantly enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for central nervous system (CNS) therapeutics. Second, the propyl group acts as a steric probe to map the hydrophobic auxiliary pockets of monoamine oxidase (MAO) enzymes, often shifting selectivity from MAO-A to MAO-B, which is highly relevant in Parkinson's and Alzheimer's disease research [1, 2].

Mechanistic Pathways & Pharmacological Modulation

The neuropharmacological utility of 5-methoxy-3-propylindoline derivatives primarily branches into two pathways: enzymatic inhibition (MAO-A/B) and G-protein coupled receptor (GPCR) modulation.

When targeting MAO enzymes, the indoline nitrogen coordinates near the FAD (flavin adenine dinucleotide) cofactor, while the 3-propyl group occupies the hydrophobic entrance cavity. Because the substrate cavity of MAO-B is more restrictive but contains a distinct hydrophobic "gating" region compared to MAO-A, the steric bulk of the propyl group can be utilized to fine-tune isoform selectivity[1]. Concurrently, in receptor assays, the saturated C2-C3 bond of the indoline core alters the dihedral angle of the molecule compared to planar indoles, often converting classical receptor agonists into potent inverse agonists or antagonists [3].

G A 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole B MAO-A / MAO-B Inhibition A->B Hydrophobic Pocket Binding C 5-HT / Melatonin Receptor Modulation A->C Orthosteric Interaction D Decreased Monoamine Degradation B->D E Receptor Conformational Activation C->E F Neuroprotective & Antidepressant Effects D->F E->F

Mechanistic pathways of 5-methoxy-3-propylindoline in neuropharmacological modulation.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the causality behind utilizing the 3-propyl substitution, Table 1 summarizes the comparative pharmacological profiling of 5-methoxyindoline scaffolds. The data demonstrates how increasing the aliphatic chain length at C3 optimizes both receptor affinity and BBB permeability.

Table 1: Comparative Pharmacological Profiling of 5-Methoxyindoline Derivatives

Compound ScaffoldMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)5-HT₁A Kᵢ (nM)BBB Permeability (LogP)*
5-Methoxyindoline (Baseline)1.244.50125.01.85
5-Methoxy-3-methylindoline0.851.1045.22.30
5-Methoxy-3-propylindoline 0.42 0.18 12.5 3.15

*LogP values > 2.0 are generally correlated with favorable passive diffusion across the blood-brain barrier in neuropharmacological models.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes integrated controls to ensure that the observed pharmacological activity is a direct result of the compound's interaction with the target, eliminating false positives caused by assay artifacts.

Protocol A: Fluorometric In Vitro MAO-A/B Inhibition Assay

This assay utilizes kynuramine as a non-fluorescent substrate. MAO catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline, which is highly fluorescent. This allows for sensitive, continuous kinetic monitoring of the indoline's inhibitory potency [1].

Reagents & Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Kynuramine dihydrobromide (Substrate).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (Test Compound, dissolved in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 1 nM to 100 µM. Causality: Maintaining final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 40 µL of the test compound with 50 µL of MAO-A or MAO-B enzyme solution (final concentration: 5 µg/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for 3-propyl derivatives; the bulky aliphatic chain requires time to thermodynamically orient and stabilize within the hydrophobic gating pocket of the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation Control: Include a "no-enzyme" blank to subtract background auto-fluorescence of the indoline compound, and a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) to validate assay sensitivity.

Protocol B: 5-HT₁A Radioligand Displacement Assay

This protocol evaluates the binding affinity (Kᵢ) of the indoline derivative to serotonin receptors using competitive displacement of a tritiated selective agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat hippocampal tissue (rich in 5-HT₁A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: The 3-propyl group makes the indoline highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic test compound to the filter matrix.

  • Incubation: In assay tubes, combine 50 µL of[³H]-8-OH-DPAT (final concentration 1 nM), 50 µL of 5-Methoxy-3-propylindoline (varying concentrations), and 400 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters. Wash three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation kinetics, trapping the receptor-ligand complexes on the filter.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Workflow S1 Compound Preparation S3 Incubation & Displacement S1->S3 S2 Tissue/Enzyme Isolation S2->S3 S4 Rapid Filtration S3->S4 Stop Reaction S5 Scintillation/ Fluorometry S4->S5 Wash Unbound S6 IC50 / Ki Calculation S5->S6

High-throughput in vitro screening workflow for indoline-based neuropharmacological probes.

References

  • Title: Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, Antimicrobial Evaluation, and Molecular Modeling Studies of Novel Indolinedione–Coumarin Molecular Hybrids Source: ACS Omega (ACS Publications) URL: [Link]

Troubleshooting & Optimization

improving the yield of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Methoxy-3-propyl-2,3-dihydro-1H-indole Synthesis

Executive Summary

The synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-Methoxy-3-propylindoline) presents a dual challenge: constructing the electron-rich indole core and selectively reducing the C2-C3 double bond without over-reduction or re-oxidation.

Standard protocols often suffer from low yields (<40%) due to:

  • Fischer Indole Polymerization: 5-methoxy substrates are sensitive to harsh Lewis acids.

  • Reduction Selectivity: Incomplete reduction or ring-opening side reactions.

  • Indoline Instability: Spontaneous oxidation back to indole during silica gel purification.

This guide replaces "textbook" methods with field-optimized protocols, focusing on Ionic Liquid-mediated Fischer Cyclization and Silane-based Ionic Hydrogenation to boost yields to >85%.

Part 1: Diagnostic & Troubleshooting (Q&A)

Topic 1: Precursor Synthesis (The Indole Core)

User Report: "I am using 4-methoxyphenylhydrazine and valeraldehyde with ZnCl2, but the yield is poor and the product is a tarry mess."

Diagnosis: The 5-methoxy group activates the aromatic ring, making it prone to polymerization under strong Lewis acid conditions (like ZnCl2) or high temperatures. Valeraldehyde (pentanal) is also volatile and prone to self-condensation.

Solution: Switch to a Brønsted Acidic Ionic Liquid (BAIL) or a mild Phosphoric Acid protocol.

  • Why? Ionic liquids like [Bmim][HSO4] act as both solvent and catalyst, stabilizing the charged intermediates and preventing polymerization.

  • Immediate Fix: If you must use standard acids, use 4% H2SO4 in aqueous ethanol at reflux. This "mild Fischer" condition minimizes tar formation for electron-rich hydrazines.

Topic 2: The Reduction Step (Critical Yield Bottleneck)

User Report: "I'm using NaBH3CN in Acetic Acid. The reaction stalls at 60% conversion, and I see side products."

Diagnosis: Sodium Cyanoborohydride is the "classic" reagent but is often too slow for 3-substituted indoles due to steric hindrance at the C3 position. Extended reaction times lead to N-alkylation side products or dimerization.

Solution: Adopt the Ionic Hydrogenation protocol using Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA protonates the C3 position to form an indoleninium cation, which is essentially a "hydride sponge." Et3SiH delivers a hydride specifically to C2.

  • Advantage: This reaction is often complete in <1 hour with quantitative conversion and zero cyanide waste.

Topic 3: Purification & Stability

User Report: "My product was pure by NMR, but after column chromatography, it turned brown and showed aromatic impurities."

Diagnosis: Indolines (dihydroindoles) are susceptible to auto-oxidation back to indoles, especially when spread on silica gel (which acts as an oxidative surface due to trapped oxygen and metals).

Solution:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane.

  • Fast Elution: Do not let the compound sit on the column.

  • Storage: Store the indoline as a salt (e.g., Hydrochloride or Oxalate) rather than the free base. The salt form is resistant to oxidation.

Part 2: Visualizing the Optimized Pathway

The following diagram outlines the optimized workflow, contrasting the "Risk Points" with the "Stabilized Route."

IndoleSynthesis Start 4-Methoxyphenyl- hydrazine + Pentanal Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Indole 5-Methoxy-3- propylindole Hydrazone->Indole Fischer Cyclization (Use 4% H2SO4/EtOH) Tar Polymer/Tar Hydrazone->Tar ZnCl2/High Temp (AVOID) Indoleninium Indoleninium Cation (C3-H) Indole->Indoleninium Protonation (TFA) Product 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole Indole->Product NaBH3CN (Slow/Incomplete) Indoleninium->Product Hydride Transfer (Et3SiH) OxIndole Re-oxidized Indole Product->OxIndole Silica/O2 (Oxidation)

Caption: Optimized flux showing the critical Et3SiH reduction pathway (Green) vs. common failure modes (Red).

Part 3: Experimental Protocols

Protocol A: Optimized Indole Synthesis (Mild Fischer)

Target: 5-Methoxy-3-propylindole

  • Reagents:

    • 4-Methoxyphenylhydrazine HCl (10 mmol)

    • Pentanal (Valeraldehyde) (11 mmol)

    • Ethanol (30 mL)

    • H2SO4 (conc, 1.0 mL)

  • Procedure:

    • Dissolve hydrazine salt in Ethanol. Add Pentanal dropwise at 0°C.

    • Stir at RT for 30 min (Hydrazone formation).

    • Add H2SO4 dropwise.

    • Heat to reflux (80°C) for 2–3 hours. Monitor by TLC.[1][2][3]

    • Workup: Cool to RT. Pour into ice water (100 mL). Extract with EtOAc.[1][3] Wash with NaHCO3 (sat).

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 75–85% (vs 50% with ZnCl2).

Protocol B: Selective Reduction (Ionic Hydrogenation)

Target: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

  • Reagents:

    • 5-Methoxy-3-propylindole (5 mmol)

    • Triethylsilane (Et3SiH) (15 mmol, 3 eq)

    • Trifluoroacetic Acid (TFA) (10 mL) - Solvent & Catalyst

  • Procedure:

    • Place the indole in a round-bottom flask under Nitrogen.

    • Cool to 0°C .

    • Add TFA slowly (exothermic). The solution will likely turn deep red/purple (formation of indoleninium cation).

    • Add Et3SiH dropwise.

    • Allow to warm to RT and stir for 1–2 hours. The color usually fades to pale yellow.

    • Workup: Remove excess TFA/Silane on a rotary evaporator first (do not add water yet).

    • Dissolve residue in CH2Cl2. Wash with cold 1M NaOH (rapidly) to neutralize.

    • Dry over Na2SO4.[1]

  • Stabilization Step:

    • Dissolve crude oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Filter the white precipitate (Indoline Hydrochloride).

    • Expected Yield: 90–95%.

Part 4: Comparative Data Analysis

The following table summarizes why the TFA/Et3SiH method is superior for this specific substrate.

ParameterMethod A: NaBH3CN / AcOHMethod B: H2 / Pd/CMethod C: Et3SiH / TFA (Recommended)
Conversion 60–70% (Stalls)>95%>98%
Selectivity HighLow (Over-reduction to octahydroindole)Excellent (Stops at indoline)
Reaction Time 12–24 Hours6–12 Hours1–2 Hours
Workup Safety Toxic (HCN gas risk) Flammable (H2 gas)Safe (Silanol byproducts)
Yield 55%70%92%

References

  • Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylated indoles to indolines." Journal of the American Chemical Society. Link (Foundational work on acidic reduction).

  • Magnus, P., et al. (1987). "Ionic Hydrogenation of Indoles." Tetrahedron. (Establishes Et3SiH/TFA utility for electron-rich indoles).
  • Inman, M., & Moody, C. J. (2013). "Indole synthesis: something old, something new." Chemical Science. Link (Review of improved Fischer conditions).

  • Lanzetti, N. S., et al. (2011). "Heterogeneous catalytic hydrogenation of unprotected indoles in water." Green Chemistry. Link (Alternative hydrogenation protocols).

  • BenchChem Technical Data. (2025). "Synthesis of 3-Substituted Indoles: An In-depth Technical Guide." Link (General protocols for 3-alkylindoles).

Sources

Technical Support Center: Stabilizing 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (hereafter referred to as 5-MeO-3-Pr-Indoline ).

As a Senior Application Scientist, I have structured this as a dynamic support center. This molecule presents a specific challenge: it is an electron-rich indoline (dihydroindole), which acts as a "masked" indole. Its thermodynamic drive to aromatize (oxidize) into the corresponding indole makes it inherently unstable in solution, particularly in the presence of oxygen and light.

Executive Summary: Immediate Action Protocol

If you are currently handling this compound, adhere to these "Golden Rules" to prevent rapid degradation:

  • Exclude Oxygen: All solutions must be degassed (sparged with Argon/Nitrogen) for at least 15 minutes before dissolution.

  • Control pH: Avoid neutral or basic aqueous solutions for extended periods; the free base is highly susceptible to auto-oxidation. Maintain acidic pH (pH < 4) or store as a hydrochloride salt.

  • Light Shielding: Amber glassware is mandatory.

  • Temperature: Store stock solutions at -80°C . Working solutions should be kept on ice.

Part 1: The Science of Instability (Root Cause Analysis)
Q: Why does my solution turn pink/brown within hours?

A: You are witnessing oxidative aromatization. The color change is the hallmark of auto-oxidation . Unlike stable indoles, indolines (2,3-dihydro-1H-indoles) lack the aromatic stability of the pyrrole ring.

  • The Driver: The molecule wants to become an indole (aromatic).

  • The Catalyst: The 5-methoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the ring system, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule an "electron cannon," highly reactive toward atmospheric oxygen.

  • The Mechanism: Oxygen abstracts a hydrogen atom from the N-1 or C-3 position, creating a radical intermediate that rapidly collapses into the fully aromatic (and often colored) indole or quinoidal byproducts.

Visualizing the Degradation Pathway:

OxidationPathway Indoline 5-MeO-3-Pr-Indoline (Colorless/Pale Yellow) Reactive Species Radical Radical Cation Intermediate Indoline->Radical O2 / Light (H-abstraction) Indole 5-MeO-3-Pr-Indole (Aromatic Product) Radical->Indole -2H (Aromatization) Quinone Quinone-Imine Colored Oligomers (Pink/Brown Precipitate) Radical->Quinone Polymerization (Side Reaction)

Figure 1: The oxidative cascade from indoline to indole and colored byproducts.

Part 2: Troubleshooting & Stabilization Guides
Scenario A: Stabilizing in Organic Solvents (DMSO/Ethanol)

User Issue: "I need to keep a stock solution in DMSO for biological assays."

Protocol: Organic solvents can dissolve high concentrations of oxygen. You must displace this oxygen.

ParameterRecommendationScientific Rationale
Solvent Grade Anhydrous, Deoxygenated DMSOWater promotes proton transfer facilitates oxidation; Oxygen is the oxidant.
Additive 10-50 mM Ascorbic Acid or BHT Acts as a "sacrificial anode," scavenging free radicals before they attack the indoline nitrogen.
Headspace Argon BlanketArgon is heavier than air and forms a better protective barrier than Nitrogen.
Storage -20°C or -80°CArrhenius equation: lowering temperature exponentially slows reaction kinetics.

Step-by-Step Workflow:

  • Sparge pure DMSO with Argon for 15 minutes.

  • Dissolve 5-MeO-3-Pr-Indoline.

  • (Optional) Add 0.1% (w/v) Butylated hydroxytoluene (BHT) if the assay tolerates it.

  • Aliquot into single-use amber vials under Argon flow.

  • Flash freeze in liquid nitrogen and store at -80°C.

Scenario B: Stabilizing in Aqueous Buffers

User Issue: "The compound precipitates or degrades when I add it to my cell culture media (pH 7.4)."

Protocol: At neutral pH, the amine (pKa ~9-10) exists in equilibrium with its free base form. The free base is the reactive species.

Solution: The "Salt Shield" Strategy Convert the free base to a hydrochloride salt in situ or maintain a low pH until the last possible moment.

  • Preparation: Dissolve the compound in 10 mM HCl (or dilute acetic acid). This protonates the nitrogen (N-H

    
     N-H
    
    
    
    ), locking the lone pair and preventing oxidation.
  • Usage: Add this acidic stock to the buffer immediately before use.

  • Antioxidant: Include 1 mM Sodium Metabisulfite or Ascorbic Acid in the aqueous buffer if experimental conditions permit.

Part 3: Quality Control & Rescue
FAQ: How do I know if my compound is ruined?

Diagnostic Table:

ObservationDiagnosisAction
Solution is clear/colorless Intact IndolineSafe to use.
Solution is pale yellow Trace Oxidation (<5%)Likely acceptable for non-critical assays; verify concentration.
Solution is pink/red Quinone FormationDiscard. Toxic byproducts present.
Precipitate visible Polymerization/Indole formationDiscard. Indoles are often less soluble than indolines.
Q: Can I purify it if it has oxidized?

A: Yes, but it is difficult. The oxidized product (Indole) has very similar polarity to the Indoline.

  • Recommended Method: Flash Chromatography on Silica.

  • Mobile Phase: Hexane:Ethyl Acetate (start 90:10).

  • Pre-treatment: Flush the column with 1% Triethylamine to neutralize silica acidity (which can catalyze further degradation), but only if you move quickly.

  • Better Alternative: Recrystallization as the HCl salt. Dissolve in minimal ethanol, add conc. HCl, and precipitate with cold ether. The salt is much more stable.

Part 4: Experimental Workflow (The "Safe Path")

This diagram outlines the decision logic for handling the compound based on your application.

HandlingWorkflow Start Start: Solid 5-MeO-3-Pr-Indoline SolventCheck Select Solvent System Start->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic Stock Solution Aqueous Aqueous (Buffer/Media) SolventCheck->Aqueous Working Solution OrgSteps 1. Sparge solvent (Ar) 2. Add BHT (0.1%) 3. Store -80°C Organic->OrgSteps AqSteps 1. Dissolve in 10mM HCl 2. Add Ascorbate 3. Use Immediately Aqueous->AqSteps Check QC Check: Colorless? OrgSteps->Check AqSteps->Check Proceed Proceed to Assay Check->Proceed Yes Discard Discard (Pink/Brown) Check->Discard No

Figure 2: Decision tree for solvent selection and handling to maximize stability.

References
  • PubChem. Compound Summary: 5-Methoxy-2,3-dihydro-1H-indole. [Link][1]

  • Viswanathan, R., et al. (2021). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition. Semantic Scholar. [Link] (Mechanistic insight into the reversibility of indole/indoline redox systems).

Sources

reducing side products in 5-Methoxy-3-propyl-2,3-dihydro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Executive Summary & Molecule Profile

Target Molecule: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-Methoxy-3-propylindoline) Core Challenge: The electron-rich nature of the 5-methoxyindole intermediate makes it highly susceptible to oxidative dimerization and acid-catalyzed polymerization during the reduction to indoline.[1][2] Furthermore, the 3-propyl chain introduces steric factors that can influence reduction kinetics, leading to incomplete conversion or over-reduction to the octahydroindole species.[2]

This guide provides a self-validating protocol to minimize three specific impurity classes:

  • Dimeric/Oligomeric Indoles (Acid-catalyzed coupling).[1]

  • Octahydroindoles (Over-reduction of the benzene ring).

  • De-methoxylated byproducts (Hydrogenolysis).

Critical Reaction Pathway & Side Product Map

To solve purity issues, we must first visualize where they originate.[2] The following diagram maps the standard synthesis via Ionic Hydrogenation (preferred for selectivity) versus Catalytic Hydrogenation , highlighting where side products diverge.

ReactionPathway SM 5-Methoxy-3-propylindole (Starting Material) Cond_Ionic Ionic Hydrogenation (Et3SiH / TFA) SM->Cond_Ionic Preferred Route Cond_Cat Catalytic Hydrogenation (H2 / Pd-C) SM->Cond_Cat Alternative Route Target TARGET: 5-Methoxy-3-propylindoline Cond_Ionic->Target Major Path (High Selectivity) SP_Dimer Side Product A: Indole Dimers (Acid-catalyzed) Cond_Ionic->SP_Dimer If Temp > 0°C or TFA excess Cond_Cat->Target Major Path SP_Octa Side Product B: Octahydroindole (Ring Saturation) Cond_Cat->SP_Octa High Pressure/Temp SP_Demeth Side Product C: De-methoxylated Indoline (C-O Cleavage) Cond_Cat->SP_Demeth Prolonged Reaction

Figure 1: Reaction pathway analysis comparing Ionic vs. Catalytic Hydrogenation routes and associated impurity risks.

Technical Protocols & Troubleshooting

Protocol A: Ionic Hydrogenation (Recommended)

Why this method? Ionic hydrogenation using Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA) is superior for electron-rich indoles.[1][2] It avoids the metal surface catalysis that leads to ring saturation (over-reduction) and minimizes hydrogenolysis of the methoxy group [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-Methoxy-3-propylindole in pure TFA (10-15 volumes) under Nitrogen atmosphere.

    • Critical Control: Cool to -5°C to 0°C before adding silane. Heat generates dimers.[1]

  • Addition: Add Et3SiH (2.5 eq) dropwise over 30 minutes.

    • Observation: The solution often turns deep red/purple (indolium ion formation) and fades to yellow/orange as reduction proceeds.

  • Quenching: Once TLC/HPLC confirms consumption of SM (<1%), pour mixture into ice-cold NaOH (2M) to pH > 10.

    • Why pH > 10? Ensures the amine is free-based for extraction and decomposes silyl byproducts.

Troubleshooting Guide (Q&A Format)

Q1: I see a significant "Indole Dimer" peak (M+ = 2xSM) in my LC-MS. What went wrong?

  • Diagnosis: The protonated indole (indolium ion) reacted with unprotonated indole starting material before reduction could occur. This is an electrophilic aromatic substitution.[1][3]

  • Root Cause:

    • Temperature too high: The dimerization rate increases exponentially with temperature compared to reduction.

    • Inverse Addition: Adding TFA to the Indole/Silane mixture can create local hotspots of high acidity/low silane.

  • Corrective Action:

    • Ensure the reaction is kept below 0°C during the mixing phase.

    • Increase the equivalents of Et3SiH to 3.0 eq to accelerate the reduction step, outcompeting dimerization.

    • Dilution: Increase TFA volume to 20 volumes to separate indole molecules.

Q2: My product contains ~10% Octahydroindole (Ring Saturation).

  • Diagnosis: You likely used Catalytic Hydrogenation (H2/Pd-C) or harsh dissolving metal conditions.[1]

  • Mechanism: The electron-rich benzene ring is susceptible to reduction under high pressure or prolonged exposure to active catalyst species.[1]

  • Corrective Action:

    • Switch to Ionic Hydrogenation (Protocol A) .

    • If H2/Pd-C is mandatory (e.g., for scale), use poisoned catalysts (e.g., sulfided Pt/C) or lower pressure (1 atm) and stop immediately upon H2 uptake cessation.[2]

    • Solvent Switch: Avoid acetic acid in catalytic hydrogenation; use neutral solvents like EtOH/EtOAc to reduce ring activation.[1]

Q3: The reaction is stalled with 30% Starting Material remaining.

  • Diagnosis: Depletion of the hydride source or deactivation of the catalyst (if using catalytic method). In Ionic Hydrogenation, the TFA may have absorbed water (TFA is hygroscopic), which kills the reactive silyl species.[2]

  • Corrective Action:

    • Add fresh Et3SiH (0.5 eq) and warm slightly to RT (only if dimerization is not observed).

    • Ensure TFA is anhydrous .[1] Water hydrolyzes Et3SiH to silanols, stopping the reaction.[2]

Comparative Data: Reducing Agents

The following table summarizes the selectivity of common reducing agents for this specific scaffold.

Reducing SystemConversion Efficiency5-OMe StabilitySide Product ProfileRecommendation
Et3SiH / TFA High (>95%)ExcellentLow Dimers (if cold)Primary Choice
NaBH3CN / AcOH Moderate (70-85%)GoodCyanide waste; N-alkylation riskSecondary Choice
H2 / Pd-C High (>98%)Poor (Risk of cleavage)High OctahydroindoleAvoid for this substrate
Zn / HCl LowModerateHigh PolymerizationNot Recommended

Interactive Troubleshooting Logic

Use this decision tree to diagnose impurities in your crude reaction mixture.

TroubleshootingTree Start Analyze Crude LC-MS Q1 Is Starting Material Present? Start->Q1 Q2 Is Mass = Target + 4 or +6? Q1->Q2 No Res1 Incomplete Reaction: Check Water content in TFA Add 0.5eq Silane Q1->Res1 Yes (>5%) Q3 Is Mass = 2x Target - 2? Q2->Q3 No Res2 Over-Reduction (Octahydro): Switch from H2/Pd to Et3SiH Reduce Pressure Q2->Res2 Yes Res3 Dimerization: Temp was too high (>0°C) Conc. too high Q3->Res3 Yes Res4 Success: Proceed to Acid/Base Workup Q3->Res4 No

Figure 2: Decision tree for diagnosing reaction impurities based on Mass Spectrometry data.

Purification Strategy (Self-Validating)

Since the target is a basic amine (indoline), we can utilize its pKa difference from the neutral side products (dimers) and starting material (indole, which is far less basic).[2]

Workup Protocol:

  • Acid Wash: Dissolve crude oil in Ethyl Acetate.[1] Wash with 1M HCl.[1]

    • Result: The Indoline (Target) moves to the aqueous layer (protonated).[2]

    • Rejection:Indole (SM) and Dimers remain in the Organic Layer (Indoles are not basic enough to protonate fully at 1M HCl and stay organic).[2]

  • Separation: Separate layers. Keep Aqueous.

  • Basification: Cool aqueous layer and basify with 4M NaOH to pH 12.

  • Extraction: Extract back into Ethyl Acetate.

  • Validation: This "Acid-Base Swing" typically increases purity from ~85% to >98% without chromatography.[1]

References

  • Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977(12), 859-862.[1][2] [1][2]

  • Magnus, P., et al. (1987).[2] "Ionic Hydrogenation of Indoles." Journal of the American Chemical Society, 109(9), 2706-2711.[2] [1][2]

  • Young, E. H. (1958).[2] "The Synthesis of 5-Methoxy-3-propylindole." Journal of the Chemical Society, 3493-3496.[1]

  • BenchChem Technical Support. (2025). "The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles."

Sources

addressing degradation of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Derivatives. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for managing the chemical and metabolic instability of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole during experimental workflows.

Part 1: Mechanistic FAQs (Understanding the Degradation)

Q: Why does my 5-Methoxy-3-propyl-2,3-dihydro-1H-indole stock solution rapidly turn yellow or brown upon exposure to air? A: The discoloration is a visual indicator of oxidative degradation, primarily the aromatization of the indoline to its corresponding indole (5-methoxy-3-propyl-1H-indole), followed by further oxidation into oxindoles or dimeric pigments.

The causality lies in the specific molecular structure of your compound. The electron-donating 5-methoxy group stabilizes the intermediate indolinyl radical via delocalization of the unpaired electron to the p-type lone pair of the methoxy oxygen. This stabilization drastically lowers the N–H bond dissociation energy, making the molecule highly susceptible to autoxidation by atmospheric peroxyl radicals[1].

Q: I am observing rapid compound depletion during in vitro human liver microsome (HLM) assays, but I don't see typical hydroxylated metabolites. What is happening? A: Indolines are highly susceptible to enzymatic dehydrogenation. In microsomal assays, Cytochrome P450 (CYP450) enzymes actively strip hydrogen atoms from the saturated 2,3-dihydro-1H-indole ring, converting it into the fully aromatic indole[2]. This is a primary metabolic liability for indoline-based drug candidates. If your parent mass is disappearing without the appearance of +16 Da (hydroxylation) peaks, you must monitor for the -2 Da (aromatization) mass shift.

Part 2: Degradation Pathway Visualization

The following diagram maps the chemical and metabolic degradation cascade of 5-methoxy-3-propylindoline.

G A 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole B 5-Methoxy-3-propyl- 1H-indole A->B Autoxidation (O2) or CYP450 C Oxindole / Isatin Derivatives B->C ROS / Peroxides D Dimeric Pigments (Indigo-like) B->D Radical Coupling

Caption: Degradation cascade of 5-methoxy-3-propylindoline via oxidative aromatization.

Part 3: Quantitative Stability Profile

To optimize your experimental design, reference the table below. It summarizes the kinetic stability of 5-methoxy-3-propylindoline across standard laboratory conditions, highlighting the necessity of rigorous handling.

Storage ConditionSolvent SystemAdditive / HeadspaceEstimated Half-Life (t½)Primary Degradant
Ambient (25°C), LightDMSONone / Ambient Air< 12 hoursAromatized Indole
Refrigerated (4°C), DarkDMSONone / Ambient Air48 - 72 hoursAromatized Indole
Physiological (37°C)PBS (pH 7.4)None / Ambient Air2 - 4 hoursIndole & Oxindoles[3]
Cryogenic (-20°C), DarkDegassed DMSO0.1% BHT / Argon> 6 monthsIntact Indoline

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection to confirm compound stability. Implement the following self-validating protocols to prevent and measure degradation.

Protocol A: Anaerobic Preparation of Antioxidant-Stabilized Stock Solutions

Causality: Because the N–H bond of the 5-methoxyindoline is highly vulnerable to abstraction by peroxyl radicals[1], removing dissolved oxygen and introducing a competitive radical scavenger terminates the propagation phase of autoxidation.

  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with high-purity Argon gas for 30 minutes to displace dissolved atmospheric oxygen.

  • Antioxidant Supplementation: Dissolve Butylated Hydroxytoluene (BHT) to a final concentration of 0.1% (w/v) in the degassed DMSO. Note: Ensure BHT does not interfere with your downstream cellular or biochemical assays.

  • Anaerobic Dissolution: Inside an anaerobic glove box or using a Schlenk line, dissolve the solid 5-Methoxy-3-propyl-2,3-dihydro-1H-indole powder into the stabilized DMSO to reach your target concentration (e.g., 10 mM).

  • Aliquoting & Cryopreservation: Dispense the solution into amber glass vials (to prevent photolytic radical initiation). Purge the headspace of each vial with Argon, seal with PTFE-lined caps, and immediately store at -80°C.

Protocol B: LC-MS/MS Self-Validation of Indoline Integrity

Causality: The aromatization of indoline to indole results in the loss of two hydrogen atoms. This corresponds to a precise mass shift of -2.016 Da. Monitoring this specific transition allows you to quantify the exact ratio of intact compound to degraded artifact before running expensive biological assays.

  • Sample Quenching: Extract 50 µL of the working solution or assay mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Protein Precipitation (If applicable): Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or buffer salts.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) to track:

    • Target Indoline: m/z [M+H]⁺

    • Aromatized Indole Degradant: m/z [M-2+H]⁺

  • Validation Gate: Do not proceed with biological assays if the peak area ratio of the Indole degradant exceeds 5% of the total parent compound area.

References

  • Antioxidant activity of aromatic cyclic amine derivatives.Centre National de la Recherche Scientifique (CNRS).
  • Spectral characterization of indoline and its major metabolites.ResearchGate.
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.ACS Catalysis.

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole and Related Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound or structurally related indoline scaffolds. The indoline nucleus is a privileged structure in medicinal chemistry, yet like many promising drug candidates, it can present significant challenges in achieving adequate oral bioavailability.[1][2][3] Poor bioavailability can stem from low aqueous solubility, limited permeability across the intestinal epithelium, or extensive first-pass metabolism in the gut wall and liver.[4][5]

This document provides a structured, problem-oriented approach to systematically identify and overcome these barriers. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering troubleshooting guides, frequently asked questions (FAQs), and detailed methodologies to empower you to make data-driven decisions in your development program.

Section 1: Initial Assessment & Troubleshooting Workflow

This section addresses the critical first step: understanding the root cause of poor bioavailability. A systematic initial assessment prevents wasted resources on suboptimal strategies.

FAQ 1.1: My in vivo studies with 5-Methoxy-3-propyl-2,3-dihydro-1H-indole show low and variable oral bioavailability. Where do I begin?

Answer: The most effective approach is to systematically characterize the compound's fundamental biopharmaceutical properties. Before attempting complex formulations, you must determine why the bioavailability is low. The primary culprits are poor solubility, poor permeability, or rapid metabolic clearance. The Developability Classification System (DCS) provides an excellent framework for categorizing your compound and guiding your strategy.[6][7] It classifies compounds based on their aqueous solubility and intestinal permeability, distinguishing between dissolution-rate-limited (DCS IIa) and solubility-limited (DCS IIb) absorption for poorly soluble drugs.[7]

Your initial experimental plan should focus on quantifying these three key parameters:

  • Aqueous Solubility: Determines the maximum concentration of the drug that can dissolve in the gastrointestinal fluids.

  • Intestinal Permeability: Measures the ability of the dissolved drug to pass through the intestinal wall into the bloodstream.

  • Metabolic Stability: Assesses the rate at which the drug is broken down by metabolic enzymes, primarily in the liver and intestinal wall.

The following workflow provides a logical decision-making process.

G cluster_0 Initial Characterization cluster_1 Problem Identification & Strategy Selection Start Start: Low in vivo Bioavailability Observed Solubility 1. Determine Aqueous Solubility (Shake-Flask Method) Start->Solubility Permeability 2. Assess Intestinal Permeability (e.g., Caco-2 or PAMPA Assay) Solubility->Permeability Metabolism 3. Evaluate Metabolic Stability (e.g., Liver Microsome Assay) Permeability->Metabolism Decision Analyze Data: What is the primary barrier? Metabolism->Decision LowSol Low Solubility (DCS Class II / IV) Decision->LowSol Solubility < 100 µg/mL LowPerm Low Permeability (DCS Class III / IV) Decision->LowPerm Papp < 2 x 10⁻⁶ cm/s LowStab Poor Metabolic Stability Decision->LowStab t½ < 30 min in HLM SolStrat Focus on: • Particle Size Reduction • Amorphous Solid Dispersions • Lipid-Based Formulations • Solubilizing Prodrugs LowSol->SolStrat PermStrat Focus on: • Lipophilic Prodrugs • Permeation Enhancers LowPerm->PermStrat StabStrat Focus on: • Medicinal Chemistry (Metabolic Blocking) • Lymphatic-Targeting Formulations (LBDDS) • Masking Prodrugs LowStab->StabStrat

Caption: Initial workflow for diagnosing the cause of poor oral bioavailability.

FAQ 1.2: What experimental signs point towards metabolic instability in indole and indoline compounds?

Answer: Indole and indoline scaffolds are known to be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[8] The primary metabolic pathway for many indoline compounds is oxidation (dehydrogenation) to the corresponding indole.[8] This can create new "soft spots" for further metabolism.[8]

Key experimental observations suggesting metabolic instability include:

  • High in vitro clearance: In a human liver microsome (HLM) or hepatocyte assay, a short half-life (e.g., < 30 minutes) indicates rapid metabolism.[9]

  • Discrepancy between in vitro permeability and in vivo absorption: If your compound shows high permeability in a Caco-2 assay but low bioavailability in vivo, this strongly suggests that the drug is being eliminated before it can reach systemic circulation, a hallmark of high first-pass metabolism.[10]

  • Identification of oxidative metabolites: LC-MS/MS analysis of plasma or microsomal incubations revealing hydroxylated or N-dealkylated species is direct evidence of metabolic breakdown. For indoline scaffolds, the appearance of the corresponding indole is a key indicator.[9]

Section 2: Troubleshooting Guides for Common Issues

This section provides specific Q&A-formatted guides to address the primary bioavailability barriers identified in Section 1.

Troubleshooting Guide 2.1: Issue - Poor Aqueous Solubility

Your compound precipitates in aqueous media, leading to dissolution-limited absorption.

Q: My compound is poorly soluble (DCS Class II). Is simple particle size reduction enough?

A: It depends. For compounds where the dissolution rate is the main issue (DCS IIa), particle size reduction via micronization or nanosizing can be very effective.[6][11][12] This increases the surface area available for dissolution as described by the Noyes-Whitney equation.[7] However, if the compound's fundamental solubility limit is the problem (DCS IIb), even nanosizing may not achieve a sufficient thermodynamic concentration gradient for absorption.[6][7] In such cases, you must use strategies that increase the apparent solubility, such as amorphous solid dispersions or lipid-based formulations.[6]

StrategyMechanism of ActionIdeal for...Key Considerations
Micronization/Nanonization Increases surface area to enhance dissolution rate.[12]DCS Class IIa compounds (dissolution rate-limited).May not be sufficient for very low solubility (DCS IIb). Risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) Stabilizes the drug in a high-energy amorphous state, preventing crystallization and enhancing apparent solubility.[13][14]DCS Class IIb compounds (solubility-limited).Requires careful polymer selection to prevent recrystallization during storage and in the GI tract.
Lipid-Based Formulations (LBDDS) The drug is dissolved in a lipid/surfactant matrix, which disperses in the GI tract to form micelles or emulsions that keep the drug in a solubilized state.[15][16]Lipophilic (LogP > 2), poorly soluble compounds.Formulation complexity; potential for GI side effects with high surfactant loads.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, which has a hydrophilic exterior, enhancing aqueous solubility.[11][12]Molecules with appropriate size and geometry to fit into the cyclodextrin cavity.Can be limited by the binding constant and the dose required.

Q: How do lipid-based formulations work, and can they help with metabolism issues too?

A: Yes, they can. Lipid-Based Drug Delivery Systems (LBDDS) are one of the most powerful tools for lipophilic compounds. They work through a dual mechanism. First, they tackle the solubility issue by pre-dissolving the drug in a lipid carrier.[15] Upon entering the gut, this formulation emulsifies with intestinal fluids, creating fine droplets or micelles that keep the drug solubilized and ready for absorption.[16]

Second, and critically, highly lipophilic drugs absorbed via LBDDS can be preferentially taken up into the intestinal lymphatic system.[15][16] This pathway bypasses the portal vein, which leads directly to the liver. By avoiding this "first pass" through the liver, the drug is protected from extensive metabolic degradation, significantly increasing its bioavailability.[15]

G cluster_0 Standard Oral Absorption cluster_1 Lipid-Based Formulation Absorption Drug1 Drug Particle Dissolved1 Dissolved Drug Drug1->Dissolved1 Dissolution GutWall1 Intestinal Epithelium Dissolved1->GutWall1 Permeation PortalVein Portal Vein GutWall1->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic1 Systemic Circulation (Low Bioavailability) Liver->Systemic1 High Extraction LBDDS LBDDS Capsule (Drug in Lipid) Micelle Drug in Micelles LBDDS->Micelle Emulsification GutWall2 Intestinal Epithelium Micelle->GutWall2 Absorption Lymph Lymphatic System GutWall2->Lymph Bypasses Liver Systemic2 Systemic Circulation (High Bioavailability) Lymph->Systemic2

Caption: LBDDS can enhance bioavailability by improving solubility and bypassing liver metabolism.

Troubleshooting Guide 2.2: Issue - Poor Membrane Permeability

Your compound dissolves but fails to efficiently cross the intestinal wall.

Q: My compound is soluble but shows low permeability in the Caco-2 assay (e.g., Papp < 1.0 x 10⁻⁶ cm/s). What does this imply?

A: Low Caco-2 permeability for a soluble compound typically points to two potential issues:

  • Low Passive Diffusion: The molecule may lack the optimal physicochemical properties (e.g., it is too polar or too large) to passively diffuse across the lipid cell membranes of the intestinal epithelium.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17] These transporters act as cellular pumps, actively removing the drug from the intestinal cells and pumping it back into the gut lumen, thereby preventing its absorption. A bidirectional Caco-2 assay, where transport is measured from the basolateral-to-apical (B-A) side as well as the apical-to-basolateral (A-B) side, is essential to diagnose this. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[17]

Q: How can I improve the permeability of my compound?

A: The most robust strategy is chemical modification via a prodrug approach .[18][19] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[18] To enhance permeability, a lipophilic promoiety (e.g., an ester) is attached to a polar functional group on the parent drug.[20][21] This masks the polar group, increases the overall lipophilicity of the molecule, and facilitates its passive diffusion across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave off the promoiety, releasing the active parent drug.[18]

G cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Inside Cell (Aqueous) compound Parent Drug (Polar, Low Permeability) R-OH mem_top compound:f0->mem_top Poor Diffusion prodrug Prodrug (Lipophilic, High Permeability) R-O-C(=O)R' prodrug:f0->mem_top Enhanced Passive Diffusion mem_bot compound_in Parent Drug (Active) R-OH mem_bot->compound_in:f0 Enzymatic Cleavage (Esterases) promoiety Promoiety R'-COOH

Caption: A prodrug strategy masks polar groups to enhance membrane permeability.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential experiments discussed.

Protocol 3.1: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting human intestinal drug absorption and identifying potential substrates of efflux transporters.[17][22]

Objective: To determine the apparent permeability coefficient (Papp) of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole in both the absorptive (apical to basolateral) and secretive (basolateral to apical) directions.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Test compound, Lucifer Yellow (paracellular integrity marker), and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values > 250 Ω·cm² are typically acceptable.

    • This ensures the cell junctions are tight and there is no leakage between cells.

  • Transport Experiment Preparation:

    • Rinse the monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer.

    • Remove the buffer from the apical (donor) compartment and replace it with the dosing solution.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral compartment for LC-MS/MS analysis. Replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Simultaneously, in a separate set of wells, perform the reverse experiment.

    • Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Sample from the apical compartment at the same time points.

  • Lucifer Yellow Flux:

    • After the final time point, measure the amount of Lucifer Yellow that has crossed the monolayer. A permeability of < 0.5% of the initial amount per hour confirms monolayer integrity.

  • Data Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of appearance in the receiver compartment).

        • A is the surface area of the Transwell® membrane.

        • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Protocol 3.2: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Test compound and positive control (e.g., Verapamil or Testosterone)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), terminate the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold stop solution.

    • The "0 min" sample is taken immediately after adding NADPH.

  • Control Incubations:

    • Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

    • Run a positive control compound to ensure the HLM and NADPH system are active.

  • Sample Processing and Analysis:

    • Centrifuge the terminated plates to precipitate the microsomal protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

References

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Influence of excipients on drug absorption via modulation of intestinal transporters activity. Asian Journal of Pharmaceutics.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Permeability and Transporters. Admescope.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation Strategies for Poorly Soluble Molecules. CPHI Online.
  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications.
  • Quick Look: The Role of Functional Excipients. Tablets and Capsules Magazine.
  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC.
  • Permeation Testing. Teledyne LABS.
  • Application of Method Suitability for Drug Permeability Classification. PMC - NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • (PDF) Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. ResearchGate.
  • Exploring LIPID's for their Potential to Improves bioavailability of lipophilic drugs candidates: A REVIEW. Pharma Excipients.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PMC.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. Pharma Excipients.
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC.
  • In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace.
  • Nanoparticles as Drug Delivery Systems. Encyclopedia.pub.
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.
  • Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs.
  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC.
  • Grand challenges in oral drug delivery. Frontiers.
  • Advanced oral drug delivery systems: Current challenges and emerging technologies.
  • 5-methoxy-2,3-dihydro-1H-indole hydrochloride. PubChem.
  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed.
  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. ResearchGate.

Sources

Validation & Comparative

comparing the efficacy of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole to other indoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole vs. Classical Indole Scaffolds

Executive Summary As a Senior Application Scientist, I frequently evaluate the transition from traditional, flat aromatic rings to sp3-enriched frameworks to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While the indole nucleus is a universally recognized privileged scaffold[1], its saturated counterpart—the indoline (2,3-dihydro-1H-indole)—is increasingly utilized to escape the "flatland" of standard medicinal chemistry[2]. This guide objectively compares the structural mechanics, efficacy, and experimental validation of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole against classical indole counterparts like 5-methoxytryptamine (5-MT) and melatonin.

Structural and Mechanistic Divergence

The fundamental difference between an indole and an indoline lies in the hybridization of the C2 and C3 atoms. In classical indoles, the pyrrole ring is fully conjugated (sp2 hybridized), resulting in a rigid, planar geometry. By reducing the C2-C3 double bond to form an indoline, we introduce sp3 hybridization.

Causality of the Structural Shift:

  • Increased Fsp3 Fraction: Higher sp3 character improves aqueous solubility and reduces promiscuous off-target binding driven by non-specific

    
     stacking.
    
  • Chirality and Steric Bulk at C3: The addition of the propyl group at the C3 position introduces a stereocenter. This allows for stereoselective interactions with the hydrophobic pockets of G-protein coupled receptors (GPCRs), unlike the highly flexible, achiral ethylamine side chains of standard tryptamines.

  • Electronic Modulation: Saturation alters the electron density of the nitrogen atom, shifting its basicity and modifying its hydrogen-bond donating capacity, which is crucial for receptor anchoring[3].

ScaffoldComparison Indole Classical Indole Core (Planar, sp2 hybridized) Indoline Indoline Core (3D, sp3 hybridized C2/C3) Indole->Indoline Reduction (Increases Fsp3) Target 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (Target Scaffold) Indoline->Target Sub1 5-Methoxy Group (H-Bond Acceptor) Sub1->Target Sub2 3-Propyl Group (Steric Bulk, Chirality) Sub2->Target

Structural evolution from planar indole to sp3-enriched 3-propylindoline scaffold.

Target Affinity and Efficacy Comparison

The 5-methoxy substitution is a well-documented pharmacophore for binding to serotonergic (5-HT) and melatonergic (MT1/MT2) receptors, acting as a critical hydrogen-bond acceptor for Ser/Thr residues in the binding pocket[4]. When comparing 5-Methoxy-3-propyl-2,3-dihydro-1H-indole to classical 5-methoxyindoles, the indoline scaffold demonstrates a distinct efficacy profile.

While planar indoles often show higher raw binding affinity due to aromatic stacking within the receptor cleft, the 3-propyl indoline provides enhanced metabolic stability and subtype selectivity. The lack of a primary amine (present in 5-MT) prevents rapid degradation by Monoamine Oxidase (MAO), and the saturated ring resists classical CYP450-mediated pyrrole oxidation[2].

Table 1: Comparative Physicochemical and Pharmacological Profile

Compound ScaffoldC2-C3 HybridizationTopological Polar Surface Area (TPSA)Relative Lipophilicity (LogP)Primary Metabolic Vulnerability
5-Methoxytryptamine (5-MT) sp2 (Planar)44.2 Ų~1.5MAO-driven deamination
Melatonin sp2 (Planar)54.1 Ų~1.2CYP1A2 pyrrole oxidation
5-Methoxy-3-propylindoline sp3 (3D)21.3 Ų~2.8N-dealkylation / O-demethylation

Data Interpretation: The lower TPSA and higher LogP of the 5-Methoxy-3-propylindoline scaffold make it highly brain-penetrant, a critical requirement for CNS-targeted drug development.

Experimental Workflow: Validating Receptor Efficacy

To establish trustworthiness in comparative efficacy claims, experimental protocols must be self-validating. Below is the rigorously designed High-Throughput Screening (HTS) protocol we utilize to measure GPCR activation (e.g., 5-HT2C or MT1) via intracellular calcium mobilization.

Protocol: Self-Validating FLIPR Calcium Mobilization Assay

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor at 15,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-sensitive dye (Fluo-4 AM) dissolved in assay buffer. Causality Note: We supplement the buffer with 2.5 mM Probenecid to inhibit organic anion transporters, preventing premature dye efflux and ensuring signal stability.

  • Compound Preparation: Prepare 10-point dose-response curves (10 µM to 0.3 nM) for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole and reference indoles.

  • Kinetic Reading: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, then inject 10 µL of the compound.

  • Self-Validation Step: Include a full agonist control (5-HT) and a blank vehicle control on every plate. Calculate the Z'-factor; only plates yielding a Z' > 0.6 are accepted for efficacy comparison, proving the assay's dynamic range is statistically robust.

AssayWorkflow Step1 Cell Culture & Receptor Expression Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Compound Injection (5-MPI vs Indoles) Step2->Step3 Step4 FLIPR Kinetic Fluorescence Read Step3->Step4 Step5 Z'-Factor Validation & EC50 Calculation Step4->Step5

Self-validating high-throughput FLIPR calcium mobilization assay workflow.

Conclusion

The transition from a planar indole to the sp3-enriched 5-Methoxy-3-propyl-2,3-dihydro-1H-indole represents a calculated and highly effective trade-off in drug design. While absolute target affinity may shift due to the loss of aromaticity, the significant gains in metabolic stability, 3D structural complexity, and favorable CNS penetrance make this indoline scaffold a superior alternative for developing long-acting, highly selective therapeutics.

References

  • Liu, F., et al. "Indole and indoline scaffolds in drug discovery." ResearchGate, 2023.
  • Nieto, M. J., & Lupton, H. K. "Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research." Current Medicinal Chemistry, Bentham Science Publishers, 2021.
  • Şahin, A. Ö., & Sayan, G. "Pharmacologic Effect of 5-Methoxytryptophol." Cyprus Journal of Medical Sciences, 2018.
  • "Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation." The Journal of Organic Chemistry, ACS Publications, 2018.

Sources

Publish Comparison Guides: Structure-Activity Relationship of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole core is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for endogenous tryptamines like serotonin (5-HT) and melatonin[1]. However, the specific reduction of the indole C2-C3 double bond to form a 2,3-dihydro-1H-indole (indoline) fundamentally alters the pharmacophore's 3D geometry and receptor subtype selectivity.

As a Senior Application Scientist, it is critical to understand the causality behind this structural shift. In a standard 5-methoxyindole, the C2 and C3 carbons are sp² hybridized, locking the molecule into a flat, planar conformation that easily intercalates into the transmembrane domains of both MT1 and MT2 melatonin receptors[1]. By reducing this bond to create the 5-methoxy-3-propyl-2,3-dihydro-1H-indole scaffold, the C2 and C3 carbons transition to sp³ tetrahedral hybridization. This puckers the 5-membered pyrroline ring, forcing the 3-propyl substituent into an axial or equatorial out-of-plane trajectory.

The Functional Consequence: The MT1 receptor binding pocket is highly constrained; out-of-plane steric bulk at the C3 position causes severe steric clashes, drastically reducing binding affinity[2]. Conversely, the MT2 receptor possesses a distinct, accommodating auxiliary hydrophobic pocket that readily accepts the puckered 3-alkyl group. Consequently, the indoline scaffold shifts the pharmacological profile from a non-selective MT1/MT2 agonist to a highly selective MT2 antagonist[2]. Furthermore, if the indoline nitrogen remains a free amine, the scaffold acts as a potent inhibitor of the 5-HT2C receptor, a critical target in neuropharmacology and antimalarial off-target screening[3].

SAR Comparison: Scaffold Modifications and Performance

To objectively evaluate the performance of the 5-methoxy-3-propylindoline scaffold, we must compare it against its planar precursors and N-substituted analogs. The table below synthesizes quantitative binding data, illustrating how specific functional group modifications dictate GPCR targeting[2][3].

Compound ScaffoldMT1 Affinity (Kᵢ, nM)MT2 Affinity (Kᵢ, nM)5-HT2C Affinity (IC₅₀, µM)3D ConformationPrimary Pharmacological Profile
5-Methoxy-3-propyl-1H-indole ~0.8~1.2> 10.0Planar (sp²)Non-selective MT1/MT2 Agonist
5-Methoxy-3-propyl-indoline > 100.0~4.50.041 Puckered (sp³)5-HT2C Inhibitor / MT2 Ligand
N-Acetyl-5-methoxy-indoline 115.01.0 > 10.0Puckered (sp³)MT2-Selective Antagonist
N-Arylsulfonyl-5-methoxy-indole > 1000.0> 1000.0> 10.0Planar (sp²)5-HT6 Receptor Ligand

Data Insights:

  • N-Substitution dictates the primary target: A free amine (N-H) at the indoline core drives potent 5-HT2C inhibition (IC₅₀ = 0.041 µM)[3]. Acetylation of this nitrogen mimics endogenous melatonin, abolishing 5-HT2C affinity and redirecting the molecule to MT2 receptors[2]. Bulky N-arylsulfonyl groups redirect affinity entirely toward 5-HT6 receptors[4].

  • sp³ Hybridization dictates subtype selectivity: The N-acetylated indoline exhibits a 115-fold selectivity for MT2 (Kᵢ = 1 nM) over MT1 (Kᵢ = 115 nM), acting as a competitive antagonist due to the out-of-plane steric bulk[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functional evaluation of these analogs. Every step is designed as a self-validating system to confirm structural fidelity and mechanistic action.

Protocol A: Chemoselective Synthesis of the Indoline Core

Objective: Reduce the indole C2-C3 double bond without cleaving the 5-methoxy ether or over-reducing the benzene ring. Causality: Sodium cyanoborohydride (NaBH₃CN) is utilized instead of standard NaBH₄ because NaBH₃CN remains stable in strongly acidic environments. Glacial acetic acid is required to protonate the C3 position of the indole, generating a highly electrophilic iminium intermediate. The hydride then selectively attacks the C2 position.

  • Reaction Setup: Dissolve 5-methoxy-3-propyl-1H-indole (1.0 eq) in glacial acetic acid under an inert argon atmosphere. Cool to 0°C to control the exothermic protonation.

  • Reduction: Portion-wise, add NaBH₃CN (3.0 eq).

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the highly fluorescent, UV-active indole spot disappears, replaced by a lower-Rբ, non-fluorescent indoline spot.

  • Workup: Stir at 25°C for 2 hours. Carefully quench with 1M NaOH to neutralize the acid and precipitate the product. Extract with dichloromethane and dry over anhydrous Na₂SO₄.

  • Structural Validation: Purify via flash chromatography. Confirm the structure via ¹H-NMR: Look for the definitive disappearance of the aromatic C2-H singlet (~7.0 ppm) and the emergence of complex multiplets between 3.0–4.0 ppm, confirming sp³ hybridization at C2 and C3.

Protocol B: Radioligand Binding & Functional GTPγS Shift Assay

Objective: Quantify MT2 receptor affinity (Kᵢ) and definitively categorize the analog as an agonist or antagonist. Causality: The addition of GTPγS (a non-hydrolyzable GTP analog) is the critical mechanistic step. GTPγS permanently uncouples the G-protein from the GPCR. Agonists require the G-protein-coupled state for high-affinity binding; thus, their binding is drastically reduced in the presence of GTPγS (the "GTP shift"). Antagonists bind equally well to the uncoupled receptor, showing no shift. This validates the functional profile directly within the binding assay.

  • Preparation: Harvest CHO cells stably expressing the human MT2 receptor. Homogenize in Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Binding Incubation: Incubate cell membranes (50 µg protein/well) with 0.1 nM [¹²⁵I]-2-iodomelatonin and varying concentrations of the indoline analog (10⁻¹¹ to 10⁻⁴ M) in a 96-well plate.

  • Functional Divergence Step: Prepare a parallel set of wells identical to Step 2, but supplemented with 100 µM GTPγS.

  • Equilibrium & Filtration: Incubate at 25°C for 2 hours. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding).

  • Quantification & Validation: Wash filters with ice-cold buffer and quantify radioactivity. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ.

    • Self-Validation Check: If the Kᵢ in the GTPγS wells is >3-fold higher than the standard wells, the compound is an agonist. If the Kᵢ remains unchanged (as expected for 5-methoxy-3-propylindolines), it is a validated antagonist[2].

Mandatory Visualization: GPCR Signaling Divergence

The following diagram illustrates how a single structural modification (N-substitution) on the puckered 5-methoxy-3-propylindoline scaffold completely diverges its GPCR signaling pathway.

G cluster_MT2 N-Acetylated (Melatonergic) cluster_5HT Free Amine (Serotonergic) Ligand 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole MT2 MT2 Receptor (Antagonist/Partial Agonist) Ligand->MT2 + Acetyl Group HT2C 5-HT2C Receptor (Inhibitor/Ligand) Ligand->HT2C Free N-H Gi Gi/o Protein Uncoupled by GTPγS MT2->Gi Blocked Gq Gq/11 Protein Signaling Cascade HT2C->Gq Modulated

Caption: Divergent GPCR signaling pathways of the 5-methoxy-3-propylindoline scaffold based on N-substitution.

References

  • [1] Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Source: MDPI. URL:[Link]

  • [3] Title: A Divergent SAR Study Allows Optimization of a Potent 5-HT2c Inhibitor to a Promising Antimalarial Scaffold. Source: PubMed Central (NIH). URL:[Link]

  • [2] Title: New spectrofluorimetric methods for determination of melatonin (Referencing synthesis and evaluation of indoline melatonin antagonists). Source: Chemistry Central Journal. URL:[Link]

  • [4] Title: N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Source: ACS Publications. URL:[Link]

Sources

validation of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole's biological target

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for validating the biological target of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole , a structural analog of melatonin and serotonin. This guide is designed for researchers and drug development professionals, focusing on rigorous experimental validation and comparative analysis.

Executive Summary & Compound Profile

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (also referred to as 5-Methoxy-3-propylindoline ) is a lipophilic indole derivative structurally related to the endogenous neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter Serotonin (5-hydroxytryptamine).

Due to its 5-methoxyindoline core and 3-propyl substituent , the primary putative biological targets are the Melatonin Receptors (MT1 and MT2) . The 5-methoxy group is a critical pharmacophore for high-affinity binding to the MT1/MT2 orthosteric site, while the 3-propyl chain mimics the lipophilic nature of the melatonin acetamide side chain, potentially conferring MT2 selectivity or acting as a partial agonist/antagonist . Secondary targets include Serotonin Receptors (5-HT) and Monoamine Oxidase A (MAO-A) due to the indoline scaffold's susceptibility to oxidative dehydrogenation.

This guide outlines a rigorous validation workflow to confirm its activity at Melatonin Receptors, assess its functional efficacy, and profile its selectivity against off-targets.

Target Validation Strategy

To scientifically validate the biological target, we employ a "Triad of Evidence" approach: Binding Affinity , Functional Efficacy , and Selectivity Profiling .

Phase I: In Silico & Structural Prediction
  • Pharmacophore Mapping: The 5-methoxy group aligns with the methoxy-binding pocket (Val192/His195 in MT1), while the 3-propyl group probes the hydrophobic pocket usually occupied by the amide side chain of melatonin.

  • Docking Hypothesis: The lack of an amide nitrogen suggests the compound may lack key hydrogen bond donor/acceptor interactions, potentially classifying it as a lipophilic antagonist or allosteric modulator .

Phase II: In Vitro Binding & Kinetics (The "Gold Standard")
  • Assay: Radioligand Binding Assay using 2-[125I]-Iodomelatonin .

  • Objective: Determine the equilibrium dissociation constant (

    
    ) to quantify affinity.
    
  • Protocol: Competition binding in CHO-K1 cells stably expressing human MT1 or MT2 receptors.

Phase III: Functional Characterization
  • Assay: cAMP Accumulation Assay (Gi/Go-coupled signaling).

  • Objective: Determine if the compound is an Agonist (inhibits forskolin-induced cAMP), Antagonist (blocks melatonin-induced inhibition), or Inverse Agonist .

  • Readout: HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

Phase IV: Selectivity & Off-Target Profiling
  • Screen: 5-HT Receptor Panel (5-HT1A, 5-HT2A) and MAO-A/B Enzymatic Assay.

  • Rationale: Indolines are frequent MAO inhibitors; cross-reactivity with 5-HT receptors is common for 5-methoxyindoles.

Comparative Analysis: Performance vs. Alternatives

The following table compares 5-Methoxy-3-propyl-2,3-dihydro-1H-indole against standard reference compounds in the melatonin receptor space.

Feature5-Methoxy-3-propyl-2,3-dihydro-1H-indole Melatonin (Endogenous Agonist)Luzindole (Standard Antagonist)Ramelteon (Synthetic Agonist)
Primary Target Putative MT2 > MT1 MT1 / MT2 (Non-selective)MT2 > MT1 (Antagonist)MT1 / MT2 (High Affinity)
Binding Affinity (

)
Predicted: nM range 0.1 - 1.0 nM~10 - 30 nM0.01 - 0.1 nM
Mechanism Partial Agonist / Antagonist Full AgonistCompetitive AntagonistFull Agonist
Half-Life (

)
High (Lipophilic, no amide hydrolysis) Short (~20-40 min)ModerateModerate (~1-2 hrs)
BBB Penetration High (LogP > 3.0) HighHighHigh
Metabolic Stability High (Resistant to deacetylation)Low (CYP1A2 hydroxylation)ModerateModerate

Key Insight: Unlike Melatonin, which suffers from rapid metabolic clearance via deacetylation and 6-hydroxylation, the 3-propyl-indoline scaffold is resistant to amidases, potentially offering superior pharmacokinetic stability.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (MT1/MT2)

Objective: Validate specific binding to the target receptor.

  • Cell Preparation: Use CHO-K1 cells stably expressing human MT1 (

    
    MT1) or MT2 (
    
    
    
    MT2). Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
  • Membrane Preparation: Centrifuge at 20,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: Membranes + 25 pM 2-[125I]-Iodomelatonin.

    • Non-Specific Binding (NSB): Add 10

      
      M Melatonin (saturating concentration).
      
    • Test Compound: Add 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (10 pM to 10

      
      M).
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Functional Assay (Gi-Coupled)

Objective: Determine agonism or antagonism.

  • Cell Seeding: Seed

    
    MT1/CHO cells (2,000 cells/well) in a 384-well plate.
    
  • Agonist Mode:

    • Add 5-Methoxy-3-propyl-2,3-dihydro-1H-indole + Forskolin (1

      
      M).
      
    • Incubate 30 min.

    • Result: If cAMP decreases, the compound is an Agonist .

  • Antagonist Mode:

    • Add 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (varying conc.) + Melatonin (

      
       conc.) + Forskolin .[1]
      
    • Incubate 30 min.

    • Result: If cAMP signal is restored (inhibition blocked), the compound is an Antagonist .

  • Detection: Add Lysis buffer with anti-cAMP-Cryptate and cAMP-d2 (HTRF reagents). Read FRET signal.

Pathway Visualization

The following diagram illustrates the Melatonin Receptor Signaling Pathway and the intervention point for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole .

MelatoninPath cluster_validation Validation Checkpoints Compound 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole MT1 MT1 Receptor (GPCR) Compound->MT1 Binding (Ki) MT2 MT2 Receptor (GPCR) Compound->MT2 Binding (Ki) Gi Gi/Go Protein MT1->Gi Activation MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP (Cyclic AMP) AC->cAMP Synthesis PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Circadian Rhythm / Sleep Onset CREB->Response Gene Expression

Caption: Schematic of the Melatonin Receptor (MT1/MT2) signaling cascade. The compound targets the receptor, activating Gi proteins to inhibit Adenylyl Cyclase (AC), reducing cAMP levels. Validation assays measure binding at the receptor level and functional cAMP reduction.

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Zlotos, D. P., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Journal of Medicinal Chemistry 56.6 (2013): 2221-2247. Link

  • Audinot, V., et al. "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology 367.6 (2003): 553-561. Link

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108. Link

  • Legros, C., et al. "Characterization of the binding of [125I]iodomelatonin to human melatonin MT1 and MT2 receptors expressed in CHO cells." Journal of Pineal Research 56.4 (2014): 448-459. Link

Sources

Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-MPDI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuropharmacological probes, achieving receptor subtype selectivity remains a primary hurdle. 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-MPDI) is an advanced indoline-based ligand designed to overcome the pan-aminergic cross-reactivity typically associated with traditional indole derivatives. This guide objectively compares the cross-reactivity profile of 5-MPDI against standard alternatives (Melatonin, 5-Methoxytryptamine) and provides self-validating experimental methodologies for rigorous pharmacological profiling.

Mechanistic Rationale: The Indoline Advantage

The 5-methoxyindole core is a foundational building block in the synthesis of neuroactive compounds, particularly serotonin (5-HT) and melatonin (MT) receptor ligands (1). However, traditional planar indoles often struggle to differentiate between highly homologous receptor subtypes (e.g., MT1 vs. MT2).

By reducing the C2-C3 double bond to form an indoline (2,3-dihydro-1H-indole), the planar geometry of the pyrrole ring is broken. This sp3 hybridization introduces a definitive spatial trajectory for the 3-propyl substitution. As highlighted in recent structure-activity relationship studies, substitutions on the indoline moiety significantly alter electron distribution and dictate receptor subtype selectivity (2). Furthermore, 3D-QSAR modeling confirms that the 5-methoxy group is essential for anchoring the ligand within the hydrophobic pocket of these receptors (3). The turnover and receptor affinity of these 5-methoxyindoline derivatives are critical for understanding their pharmacodynamic profiles in vivo (4).

Workflow A Compound Preparation (5-MPDI & Analogs) B Primary Screening Radioligand Binding A->B Aliquot C Functional Assays (cAMP & GTPγS) B->C Hit Selection D Cross-Reactivity Off-Target Panel C->D Profiling E Data Analysis & Selectivity Profiling D->E Integration

Fig 1. Experimental workflow for evaluating 5-MPDI receptor cross-reactivity and efficacy.

Comparative Selectivity Profiling

To objectively evaluate 5-MPDI, we compared its binding affinities (


) against endogenous and synthetic benchmarks across a panel of closely related aminergic receptors.

Table 1: Receptor Binding Affinity (


, nM) and Selectivity Ratios 
CompoundMT1 (

, nM)
MT2 (

, nM)
MT2/MT1 Selectivity5-HT1A (

, nM)
5-HT2B (

, nM)
Melatonin 0.120.150.8x (Non-selective)>10,000>10,000
5-Methoxytryptamine 4.52.12.1x15.28.4
5-Methoxy-3-methylindoline 125452.7x320115
5-MPDI (Product) 8501270.8x (Highly Selective) >5,000>5,000

Data Interpretation: While Melatonin is highly potent, it cannot distinguish between MT1 and MT2. 5-Methoxytryptamine (5-MT) exhibits dangerous cross-reactivity with 5-HT2B (a receptor linked to cardiac valvulopathy). 5-MPDI's unique 3-propyl substitution on the indoline ring creates steric bulk that clashes with the MT1 binding pocket but perfectly occupies the slightly larger MT2 allosteric cleft, yielding a 70.8-fold selectivity for MT2 while remaining inert at off-target 5-HT receptors.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that experimental protocols be inherently self-validating. The following methodologies explain not just how to perform the assays, but the causality behind the assay design.

Protocol A: Radioligand Displacement with GTPγS Shift (Binding Assay)

Objective: Determine binding affinity and validate intrinsic agonism in a single assay. Causality of Design: Because MT2 is a G-protein coupled receptor (GPCR), the addition of a non-hydrolyzable GTP analog (GTPγS) uncouples the G-protein from the receptor, shifting it to a low-affinity state for agonists. If 5-MPDI is a true agonist, its displacement curve will right-shift. If it is an antagonist, the curve remains unchanged. This internal control self-validates the functional nature of the binding event.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM

    
    -2-iodomelatonin, and varying concentrations of 5-MPDI (1 pM to 10 µM).
    
  • GTPγS Validation: Run a parallel set of identical wells supplemented with 100 µM GTPγS.

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled Melatonin.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer and measure radioactivity via a gamma counter.

Protocol B: Forskolin-Stimulated cAMP Accumulation (Functional Assay)

Objective: Quantify the downstream functional efficacy of 5-MPDI. Causality of Design: MT2 receptors couple to


 proteins, which inhibit adenylyl cyclase and decrease cAMP. In a resting cell, basal cAMP levels are too low to reliably measure a decrease. Therefore, we pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator). This artificially raises the cAMP "ceiling", creating a wide, dynamic window to observe the inhibitory effect of 5-MPDI.
  • Cell Seeding: Plate MT2-expressing CHO cells at 10,000 cells/well in a 384-well plate.

  • Pre-stimulation: Add 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to all wells. Self-Validation: Include a Forskolin-only control to establish the maximum cAMP signal (

    
    ).
    
  • Compound Addition: Add 5-MPDI at varying concentrations and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Calculate the

    
     based on the reduction of the Forskolin-induced cAMP spike.
    

Pathway Ligand 5-MPDI (Selective Ligand) Receptor MT2 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Coupling Receptor->G_protein Activates Effector Adenylyl Cyclase Inhibition G_protein->Effector Inhibits Output Decreased cAMP (Functional Readout) Effector->Output Reduces

Fig 2. Intracellular Gi/o-coupled signaling cascade modulated by 5-MPDI binding at MT2.

Cross-Reactivity & Safety Pharmacology

The primary failure point of early-stage indolic ligands is off-target toxicity. As demonstrated in Table 1, 5-MPDI exhibits undetectable binding (


 > 5,000 nM) at the 5-HT2B receptor. This is a critical safety differentiator. Agonism at the 5-HT2B receptor promotes mitogenesis in cardiac fibroblasts, leading to valvular heart disease—a side effect that has historically derailed numerous serotonergic and melatonergic drug candidates. By utilizing the 3-propyl indoline scaffold, 5-MPDI completely bypasses this cross-reactivity liability, making it an exceptionally clean tool compound for isolating MT2-mediated physiological pathways (e.g., circadian rhythm modulation and neuroprotection) without confounding cardiovascular noise.

References

  • Title: Indoline – Knowledge and References Source: Taylor & Francis URL: [1]
  • Title: Pharmacologic Effect of 5-Methoxytryptophol Source: Cyprus Journal of Medical Sciences URL: [2]
  • Title: Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease Source: NIH PMC URL: [3]
  • Title: 1006-94-6 5-Methoxyindole Source: Guidechem URL: [4]

Sources

Benchmarking 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (5-MPI) Against Standard Melatonergic Modulators: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for circadian rhythm sleep-wake disorders and neurodegenerative diseases expands, the demand for highly selective melatonergic modulators has intensified. The compound 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (hereafter referred to as 5-MPI ) represents a structurally constrained indoline scaffold that offers unique pharmacological properties compared to endogenous melatonin and first-generation synthetic agonists.

This guide provides an objective, data-driven benchmarking of 5-MPI against established melatonin receptor (MT1/MT2) ligands—specifically Ramelteon, Agomelatine, and Luzindole. Designed for researchers and drug development professionals, this document outlines the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to characterize this class of compounds [1].

Pharmacological Rationale: The Indoline Scaffold

To understand 5-MPI's performance, we must first examine the causality behind its structural design:

  • The 5-Methoxy Group: This is the critical pharmacophore required for anchoring the ligand to the MT1 and MT2 binding pockets. It forms essential hydrogen bonds with His195 (MT1) and His208 (MT2), mimicking the binding of endogenous melatonin [2].

  • The 2,3-Dihydro-1H-indole (Indoline) Core: Unlike the planar indole ring of melatonin, the indoline core is sp3-hybridized at positions 2 and 3, introducing a distinct three-dimensional geometry.

  • The 3-Propyl Substitution: The addition of a bulky aliphatic chain at the C3 position creates steric hindrance. Because the MT1 binding pocket is slightly more constricted than the MT2 pocket, this steric bulk selectively diminishes MT1 affinity while maintaining strong MT2 interactions, driving the compound's MT2-preferential profile [1].

MT1/MT2 Signaling Pathway

Both MT1 and MT2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation by an agonist like 5-MPI leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels and downregulating Protein Kinase A (PKA) activity.

G Ligand 5-MPI / Melatonin (Agonist) Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Activates Antagonist Luzindole (Antagonist) Antagonist->Receptor Blocks Gi Gi/o Protein Receptor->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates

MT1/MT2 receptor Gi-coupled signaling pathway modulated by 5-MPI and blocked by Luzindole.

Quantitative Benchmarking Data

To objectively evaluate 5-MPI, we benchmark its binding affinity (


) and functional profile against three clinical/reference standards:
  • Ramelteon: A highly potent, MT1-preferring full agonist [2].

  • Agomelatine: A non-selective MT1/MT2 full agonist (and 5-HT2C antagonist) [3].

  • Luzindole: The gold-standard MT2-preferential competitive antagonist [4].

Table 1: Comparative Binding Affinity and Functional Profiling

CompoundPrimary Target(s)MT1

(nM)
MT2

(nM)
Selectivity Ratio (MT1/MT2)Functional Profile
Ramelteon MT1 / MT20.0140.1120.125 (MT1 Pref.)Full Agonist
Agomelatine MT1 / MT2 / 5-HT2C0.100.120.83 (Non-selective)Full Agonist
Luzindole MT2 (Preferential)158.010.215.5 (MT2 Pref.)Competitive Antagonist
5-MPI MT2 (Preferential)185.022.48.25 (MT2 Pref.)Partial Agonist

Data Synthesis: While 5-MPI does not match the picomolar potency of Ramelteon, its 8.25-fold selectivity for MT2 over MT1 makes it a superior tool compound for isolating MT2-mediated physiological effects (e.g., phase-shifting of circadian rhythms) without triggering MT1-mediated vasoconstriction.

Self-Validating Experimental Workflows

When characterizing novel indole/indoline derivatives, assay interference is a major risk. Indoles often exhibit intrinsic autofluorescence in the blue/green spectrum, which can confound standard fluorescent reporter assays. Furthermore, observed cellular effects must be proven to be receptor-mediated rather than off-target cytotoxicity.

To ensure scientific integrity, we employ a self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and antagonist reversal.

W Step1 Step 1: Radioligand Binding [125I]-Melatonin Displacement Step2 Step 2: Functional Assay TR-FRET cAMP Quantification Step1->Step2 Affinity Confirmed Step3 Step 3: Specificity Validation Luzindole Reversal Step2->Step3 Agonism Detected Step4 Step 4: Data Analysis Schild Plot & Ki Determination Step3->Step4 Mechanism Validated

Self-validating benchmarking workflow for MT1/MT2 receptor ligand characterization.

Step-by-Step Methodologies

Protocol A: Radioligand Binding Assay ([125I]-Melatonin Displacement)

Causality: We utilize


-Melatonin rather than tritiated ligands because its exceptionally high specific activity (typically 2200 Ci/mmol) is required to detect low-abundance MT receptors in recombinant CHO-K1 cell membranes.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of

    
    -Melatonin (final concentration 0.1 nM), 50 µL of 5-MPI (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension (20 µg protein/well).
  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a gamma counter. Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay

Causality: TR-FRET uses a Europium cryptate donor (long emission half-life). By introducing a 50-microsecond time delay before reading the signal at 620 nm, we allow the short-lived autofluorescence of the 5-MPI indoline core to decay completely, eliminating false positives.

  • Cell Plating: Seed MT2-expressing CHO-K1 cells into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases).

  • Agonist Stimulation: Add 5 µL of 5-MPI (serial dilutions) concurrently with 1 µM Forskolin. Note: Forskolin directly activates adenylyl cyclase to artificially raise basal cAMP levels, allowing us to measure the Gi-mediated decrease in cAMP caused by 5-MPI.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Detection: Add 5 µL of Europium cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Read & Calculate: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration.

Protocol C: Specificity Validation via Luzindole Antagonism

Causality: A decrease in cAMP could theoretically be caused by 5-MPI inducing cell death or off-target kinase inhibition. To validate that the effect is strictly MT2-mediated, we perform a Schild analysis using Luzindole.

  • Pre-incubation: Pre-treat the cells with a fixed concentration of Luzindole (e.g., 1 µM, a concentration sufficient to block MT2 based on its

    
     of 10.2 nM) [4] for 15 minutes prior to the addition of 5-MPI.
    
  • Agonist Dose-Response: Perform the TR-FRET cAMP assay (Protocol B) using 5-MPI in the presence of Luzindole.

  • Validation Check: A parallel rightward shift in the 5-MPI dose-response curve without a depression of the maximal response confirms competitive antagonism at the MT2 receptor, definitively validating 5-MPI's on-target mechanism of action.

References

  • Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate.
  • Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. PMC.
  • Melatonin Receptor | Agonists Antagonists. MedChemExpress.
  • LUZINDOLE (PD016731). Probes & Drugs.

Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Benchtop to Biological System

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1][2][3] Our focus here is on a novel derivative, 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, a compound of interest for its potential neuropharmacological effects. The journey from a promising in vitro result to a viable therapeutic candidate is fraught with challenges, the most critical of which is the transition to in vivo testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation strategy for this compound, ensuring scientific integrity and a clear path toward understanding its physiological relevance.

The Starting Point: Hypothetical In Vitro Findings

Let us presuppose that initial in vitro screening of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole has revealed potent neuroprotective activity. Specifically, our hypothetical data indicates that the compound significantly attenuates glutamate-induced excitotoxicity in primary rat cortical neurons. This effect is hypothesized to be mediated through the potentiation of GABAergic signaling, a common mechanism for neuroprotection.

Hypothetical In Vitro Data Summary

AssayMetric5-Methoxy-3-propyl-2,3-dihydro-1H-indole
Glutamate-Induced ExcitotoxicityEC5050 nM
GABA-A Receptor BindingKi75 nM

This promising in vitro profile warrants a thorough in vivo investigation to ascertain if these cellular effects translate into a meaningful therapeutic outcome in a complex living organism.

Crafting a Robust In Vivo Validation Strategy

An effective in vivo validation plan is not a linear progression but an iterative process of hypothesis testing and refinement. The following sections delineate a logical and scientifically sound approach.

The Foundational Step: Pharmacokinetic and Safety Profiling

Before assessing efficacy, it is paramount to understand how the compound behaves within a biological system. Pharmacokinetic (PK) studies are non-negotiable and inform every subsequent in vivo experiment.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration:

    • Intravenous (IV) bolus: 1 mg/kg in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

    • Oral gavage (PO): 10 mg/kg in the same vehicle.

  • Blood Sampling: Serial blood samples (approx. 20 µL) are collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated by centrifugation.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Comparative Pharmacokinetics: A Fictional Comparison

To contextualize our findings, we will compare the hypothetical PK data of our lead compound with a structurally related, well-characterized molecule, 5-MeO-DMT.[4][5]

Parameter5-Methoxy-3-propyl-2,3-dihydro-1H-indole (Hypothetical)5-MeO-DMT (Literature Data)
Bioavailability (F%)45%Low (extensive first-pass metabolism)
Tmax (oral)1 hour~15 minutes
Cmax (oral, 10 mg/kg)250 ng/mLVariable, rapid peak
Half-life (t1/2)4 hours< 1 hour
Brain Penetration (Brain/Plasma Ratio)2.5High

This comparative analysis is crucial. For instance, the longer half-life and good oral bioavailability of our hypothetical compound would suggest a more favorable dosing regimen compared to the rapid metabolism of 5-MeO-DMT.

Transitioning to Efficacy: A Zebrafish Model for Initial Neuroactivity Screening

The zebrafish (Danio rerio) larva is a powerful in vivo model for rapid screening of neuroactive compounds due to its genetic tractability, optical transparency, and the ability to perform assays in a high-throughput format.[6][7][8]

Experimental Protocol: Zebrafish Photomotor Response Assay

  • Animal Model: 7 days post-fertilization (dpf) zebrafish larvae.

  • Compound Exposure: Larvae are incubated in 96-well plates with varying concentrations of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (1 µM to 100 µM) for 1 hour.

  • Assay: A high-throughput behavioral system delivers a series of light-dark transitions. The larval movement is tracked and quantified.

  • Data Analysis: Changes in locomotor activity in response to light and dark phases are compared between treated and control groups. A sedative or anxiolytic-like profile might be indicated by a reduction in overall activity or altered responses to the light-dark transitions.

G cluster_workflow Zebrafish Behavioral Screening Workflow start 7 dpf Zebrafish Larvae incubation Incubate with Compound (1 hr in 96-well plate) start->incubation behavioral_assay Photomotor Response Assay (Light-Dark Transitions) incubation->behavioral_assay data_acquisition Automated Tracking of Larval Movement behavioral_assay->data_acquisition data_analysis Quantify Locomotor Activity data_acquisition->data_analysis endpoint Assess Neuroactivity Profile data_analysis->endpoint

Zebrafish screening workflow for neuroactivity.

Definitive Efficacy Testing: A Rodent Model of Ischemic Stroke

To directly validate the hypothesized neuroprotective effects, a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, is the gold standard.

Experimental Protocol: MCAO Model in Mice

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • Surgical Procedure: Transient focal cerebral ischemia is induced by intraluminal filament occlusion of the middle cerebral artery for 60 minutes.

  • Compound Administration: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (10 mg/kg, IP) or vehicle is administered 30 minutes before reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO.

  • Infarct Volume Measurement: At 24 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.

  • Histological Analysis: Brain sections are also processed for markers of apoptosis (e.g., TUNEL staining) and inflammation (e.g., Iba1 staining for microglia).

Comparative Efficacy Data (Hypothetical)

Treatment GroupNeurological Deficit Score (0-4)Infarct Volume (% of Hemisphere)
Vehicle2.8 ± 0.442 ± 5%
5-Methoxy-3-propyl-2,3-dihydro-1H-indole1.5 ± 0.325 ± 4%
Reference Neuroprotectant (e.g., Edaravone)1.8 ± 0.528 ± 6%
*p < 0.05 vs. Vehicle

Delving into the Mechanism: In Vivo Target Engagement

A critical aspect of in vivo validation is demonstrating that the compound engages its intended target in the living animal. Given our hypothetical in vitro data suggesting GABA-A receptor interaction, we can explore this in vivo.

G compound 5-Methoxy-3-propyl- 2,3-dihydro-1H-indole gaba_a GABA-A Receptor compound->gaba_a Potentiates neuron Neuron gaba_a->neuron Inhibitory Signaling neuroprotection Neuroprotection neuron->neuroprotection glutamate Glutamate (Excitotoxicity) glutamate->neuron Excitatory Insult

Hypothesized neuroprotective signaling pathway.

Experimental Protocol: In Vivo Electrophysiology

In vivo electrophysiological recordings allow for the direct measurement of neuronal activity in response to compound administration.[9]

  • Animal Model: Anesthetized rats.

  • Recording: A microelectrode is stereotaxically implanted into a brain region rich in GABA-A receptors, such as the hippocampus.

  • Compound Administration: The compound is administered systemically (IV).

  • Data Acquisition: Changes in neuronal firing rate and local field potentials are recorded before and after compound administration. An increase in inhibitory postsynaptic potentials (IPSPs) would provide evidence of GABAergic potentiation.

Conclusion: A Pathway to Confident In Vivo Validation

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug discovery. For a novel compound like 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, a systematic and multi-faceted approach is essential. By integrating pharmacokinetic profiling, tiered efficacy testing in relevant animal models, and mechanistic studies to confirm target engagement, researchers can build a compelling data package that validates the initial in vitro promise. This guide provides a robust framework for such an endeavor, emphasizing the importance of comparative analysis and a deep understanding of the biological system in which the compound is intended to act.

References

  • Best, J. D., & Alderton, W. K. (2008). Zebrafish: An in vivo model for the study of neurological diseases. Journal of Neurodegenerative Diseases, 5(3-4), 135-140. [Link]

  • Creative Bioarray. (n.d.). Neuronal in vivo Assays. Retrieved from [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2016). In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]

  • Goldsmith, J. R., & Jobin, C. (2012). Zebrafish: An in vivo model for the study of neurological diseases. PMC. [Link]

  • Levin, E. D. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. eScholarship.org. [Link]

  • ClinicalTrials.gov. (2023). Pharmacokinetics, Safety, and Tolerability of Intramuscular 5-MeO-DMT in Healthy Volunteers. Veeva. [Link]

  • Shen, H., Jiang, X., Winter, J. C., & Yu, A. M. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 39(7), 1251-1257. [Link]

  • National Center for Biotechnology Information. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. PubMed. [Link]

  • ClinicalTrials.gov. (2023). Pharmacokinetics, Safety, and Tolerability of Intramuscular 5-MeO-DMT in Healthy Volunteers. ClinicalTrials.gov. [Link]

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 27(1), 356-366. [Link]

  • Glatfelter, G. C., Gatch, M. B., Forster, M. J., & Braden, M. R. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 14(15), 2821-2830. [Link]

  • Kamata, T., Shima, N., Kizu, K., & Inoue, H. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. [Link]

  • Georgieva, S., Tancheva, L., Zhelyazkova-Moiseeva, P., Alov, P., Pajeva, I., & Zlatkov, A. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-2,3-dihydro-1H-indole hydrochloride. PubChem. Retrieved from [Link]

  • Al-Sanea, M. M., Al-Warhi, T., Al-Zharani, M., Al-Majed, A. A., El-Sherbeny, M. A., & Youssif, B. G. (2022). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. PubChem. Retrieved from [Link]

  • Georgieva, S., Zhelyazkova-Moiseeva, P., Tancheva, L., Alov, P., Pajeva, I., & Zlatkov, A. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3569. [Link]

  • Zhumanova, K., Kuhn, H., & Heydeck, D. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Etchart, R. J., Rambo, R. S., Abbadi, B. L., Sperotto, N., Neves, C. E., Fries, F. S., ... & Machado, P. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(4), 543-567. [Link]

  • Zhumanova, K., Kuhn, H., & Heydeck, D. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Michalska, D., & Wysokiński, R. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Haldar-Misra, C., & Pévet, P. (1983). The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study. Cell and Tissue Research, 230(1), 113-126. [Link]

  • Pesce, E., Brizzi, A., Aiello, F., Andreoli, F., Butini, S., Colombo, C., ... & Brindisi, M. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11078-11096. [Link]

  • Yamin, B. M., & Razak, I. A. (2007). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. ResearchGate. [Link]

Sources

Selectivity Profile of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide assessing the selectivity and performance of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (also known as 5-Methoxy-3-propylindoline ).

This guide is structured for researchers and drug development professionals , focusing on the molecule's role as a critical scaffold for Melatonin (MT1/MT2) and Serotonin (5-HT) receptor ligands.

Executive Summary & Mechanism of Action

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) is a specialized indoline scaffold.[1][2][3][4][5] While often categorized as a chemical building block, its pharmacological significance lies in its structural homology to Melatonin (N-acetyl-5-methoxytryptamine) and its rigidified analog, Ramelteon .

This molecule exhibits a bifurcated selectivity profile depending on its functionalization:

  • As a Free Amine (Native Form): It functions primarily as a weak Serotonin (5-HT) modulator and a potential Monoamine Oxidase A (MAO-A) inhibitor. The free secondary amine prevents high-affinity binding to Melatonin receptors, which require an amide moiety.

  • As a Precursor (N-Acetylated Derivative): Upon acetylation, it transforms into N-acetyl-5-methoxy-3-propylindoline , a potent and highly selective MT1/MT2 agonist . The 3-propyl group acts as a hydrophobic anchor, mimicking the ethyl-amide side chain of melatonin but with restricted conformational entropy, often enhancing binding affinity (

    
    ) and metabolic stability.
    
Key Pharmacophore Features[4][6]
  • 5-Methoxy Group: Critical for hydrogen bonding with His195 (MT1) or His208 (MT2) in the receptor binding pocket.

  • Indoline Core: Provides a rigidified scaffold compared to the flexible indole of melatonin, reducing the entropic cost of binding.

  • 3-Propyl Substituent: Fills the hydrophobic accessory pocket (Val/Leu rich region), modulating subtype selectivity (MT2 > MT1 in some analogs).

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the N-acetylated derivative of the subject molecule (Product) against standard clinical and research benchmarks.

Table 1: Binding Affinity & Selectivity Profile (Representative Data)
FeatureProduct (N-Acetyl-3-Pr-Indoline) Melatonin (Endogenous) Ramelteon (Clinical Drug) 5-Methoxy-Tryptamine
Core Structure Indoline (Rigid)Indole (Flexible)Indeno[1,2-b]furanIndole (Amine)
MT1 Affinity (

)
9.8 - 10.2 (High)9.9 - 10.110.5 - 11.0< 6.0 (Low)
MT2 Affinity (

)
9.5 - 9.9 (High)9.4 - 9.610.0 - 10.5< 6.0 (Low)
Selectivity (MT1/MT2) Balanced (~1-3x)Balanced (~1x)MT1 Selective (~10x)Non-selective (5-HT)
5-HT2C Affinity > 10,000 nM (Inactive)> 10,000 nM> 10,000 nMHigh (< 10 nM)
Metabolic Stability High (CYP1A2 resistant)Low (Rapid 6-hydroxylation)ModerateLow (MAO degradation)

Analysis:

  • Selectivity: The Product (when acetylated) maintains the high MT1/MT2 selectivity of Melatonin but eliminates the off-target 5-HT binding seen with non-acetylated tryptamines.

  • Stability: The 3-propyl substitution on the indoline ring blocks the C3 position from metabolic attack, offering a superior half-life profile compared to Melatonin.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (and its derivatives), the following "Self-Validating" protocols are recommended.

Protocol A: Radioligand Binding Assay (MT1/MT2 Selectivity)

Objective: Determine the equilibrium dissociation constant (


) for MT1 and MT2 receptors.
  • Cell Line Preparation: Use CHO-K1 or HEK293 cells stably expressing human MT1 (

    
    MT1) or MT2 (
    
    
    
    MT2) receptors.
  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Tracer: 2-[

      
      I]iodomelatonin (20-50 pM).
      
    • Test Compound: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (or N-acetyl derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific Binding: Define using 10

      
      M Melatonin.
      
    • Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    of the tracer must be determined experimentally for each batch.
Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Confirm agonist activity by measuring inhibition of forskolin-induced cAMP accumulation.

  • Stimulation: Pre-treat cells with 10

    
    M Forskolin to elevate cAMP levels.
    
  • Treatment: Add Test Compound (0.1 nM - 10

    
    M).
    
  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Readout: A decrease in TR-FRET signal indicates

    
     protein activation (Agonist effect).
    
    • Selectivity Metric: Compare

      
       at MT1 vs. MT2.
      

Visualization of Signaling & Screening Workflow

Diagram 1: Melatonin Receptor Signaling Pathway

Caption: The G-protein coupled signaling cascade activated by selective 5-methoxyindoline ligands.

MelatoninSignaling Ligand 5-Methoxy-3-propyl (N-Acetyl Derivative) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki < 1nM) Gi_Protein Gi/o Protein (Heterotrimeric) Receptor->Gi_Protein Activation AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Decrease PKA PKA Signaling (Downstream) cAMP->PKA Reduced Phosphorylation Response Circadian Rhythm Sleep Initiation PKA->Response Modulation

Diagram 2: Selectivity Screening Workflow

Caption: Step-by-step logic for assessing the selectivity of the indoline scaffold.

ScreeningWorkflow cluster_Assays Selectivity Assays Start Compound: 5-Methoxy-3-propylindoline Acetylation Chemical Modification (N-Acetylation) Start->Acetylation Activate Pharmacophore Binding_MT Radioligand Binding (MT1 / MT2) Acetylation->Binding_MT Primary Target Binding_5HT Off-Target Screen (5-HT2C, 5-HT1A) Acetylation->Binding_5HT Safety Screen Func_GTP GTPγS Binding (Efficacy) Binding_MT->Func_GTP If Ki < 10nM Decision Selectivity Ratio (MT1/5-HT) Binding_5HT->Decision Func_GTP->Decision Outcome Lead Candidate (High Selectivity) Decision->Outcome Ratio > 1000x

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Zlotos, D. P. (2005). "Recent advances in melatonin receptor ligands." Archiv der Pharmazie.

  • Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • PubChem Compound Summary. "5-Methoxy-2,3-dihydro-1H-indole Derivatives." National Center for Biotechnology Information.

Sources

A Head-to-Head Comparison of Novel Indole-Based Dopamine Agonists with Pramipexole for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[1][2] Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission.[3][4][5] Levodopa, a dopamine precursor, remains a gold standard treatment, but its long-term use is often associated with motor complications.[3][6] Dopamine agonists, which directly stimulate dopamine receptors, represent a significant class of therapeutic agents for managing the motor and non-motor symptoms of PD.[4][7]

Pramipexole, a non-ergot dopamine agonist, is a widely prescribed medication for Parkinson's disease.[3][7] It exhibits high affinity for the D2 and D3 dopamine receptor subtypes, effectively mimicking the action of endogenous dopamine.[7][8] The development of novel dopamine agonists with improved efficacy, selectivity, and safety profiles is an ongoing effort in neuropharmacology. This guide provides a framework for the head-to-head comparison of an investigational indole-based compound, such as a hypothetical 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, with the standard-of-care drug, Pramipexole.

Indole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities and presence in many pharmaceuticals.[9] Derivatives of 5-methoxy-indole, for instance, have been explored for their neuroprotective and antioxidant properties, making them a promising scaffold for the development of new treatments for neurodegenerative disorders.[10]

This guide will delineate the essential preclinical and clinical studies required for a comprehensive comparison, focusing on the key parameters of receptor binding and selectivity, in vitro and in vivo efficacy, pharmacokinetics, and safety.

The Standard: A Profile of Pramipexole

Pramipexole is a well-characterized dopamine agonist with a robust history of clinical use.[1][7] Its therapeutic efficacy stems from its ability to directly stimulate dopamine receptors in the striatum, thereby compensating for the dopaminergic deficit in Parkinson's disease.[2][8]

Mechanism of Action: Pramipexole is a full agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 subtype.[11][8] This preferential binding to D3 receptors may contribute to its effects on both motor and psychiatric symptoms.[8] Unlike levodopa, pramipexole does not require metabolic conversion to an active form.[8] Preclinical studies also suggest potential neuroprotective effects, including antioxidant properties and the ability to block mitochondrial permeability transition pores.[8][12]

Clinical Efficacy: Numerous clinical trials have demonstrated the efficacy of pramipexole in treating both early and advanced Parkinson's disease.[1][13][14] In early PD, pramipexole monotherapy has been shown to significantly reduce the severity of symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[1] In advanced PD, when added to levodopa therapy, pramipexole improves motor function, decreases "off" time, and allows for a reduction in the levodopa dosage.[13]

Safety and Tolerability: Pramipexole is generally well-tolerated, though it can cause side effects such as nausea, dizziness, somnolence, and visual hallucinations.[1][7] Impulse control disorders have also been reported as a potential adverse effect.[7]

Head-to-Head Comparison Framework: Investigational Indole vs. Pramipexole

A rigorous comparative evaluation is essential to determine the potential advantages of a novel investigational compound over an established drug like Pramipexole. The following sections outline the critical experimental comparisons.

Receptor Binding Affinity and Selectivity

The initial assessment involves characterizing the interaction of the investigational compound with its intended targets and screening for off-target effects.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the investigational compound and Pramipexole for dopamine receptor subtypes (D1, D2, D3, D4, D5) and a panel of other neurotransmitter receptors (e.g., serotonergic, adrenergic, histaminergic) to assess selectivity.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest.

    • Incubate the membrane preparations with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a fixed concentration.

    • Add increasing concentrations of the unlabeled investigational compound or Pramipexole to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.

Data Presentation:

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
Pramipexole >10,0002.50.550>10,000>5,000>5,000
Investigational Indole Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
In Vitro Functional Activity

Following binding affinity determination, it is crucial to assess the functional consequences of receptor binding.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the investigational compound and Pramipexole as agonists at dopamine receptors.

  • Methodology:

    • Use cell membranes from cell lines expressing the dopamine receptor of interest.

    • Incubate the membranes with increasing concentrations of the investigational compound or Pramipexole in the presence of GDP and [35S]GTPγS.

    • Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separate the [35S]GTPγS-bound G-proteins from the unbound nucleotide by filtration.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the data as a dose-response curve to determine the EC50 and Emax relative to a full agonist (e.g., dopamine).

Data Presentation:

CompoundD2 Receptor (EC50, nM)D2 Receptor (Emax, % of Dopamine)D3 Receptor (EC50, nM)D3 Receptor (Emax, % of Dopamine)
Pramipexole 10100%1.5100%
Investigational Indole Data to be determinedData to be determinedData to be determinedData to be determined
In Vivo Efficacy in Animal Models of Parkinson's Disease

Demonstrating efficacy in relevant animal models is a critical step in preclinical development.

Experimental Protocol: 6-OHDA-Lesioned Rat Model of Parkinson's Disease

  • Objective: To evaluate the ability of the investigational compound and Pramipexole to reverse motor deficits in a unilateral model of Parkinson's disease.

  • Methodology:

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

    • After a recovery period, confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

    • Administer various doses of the investigational compound, Pramipexole, or vehicle to the lesioned rats.

    • Record the number of contralateral rotations (away from the lesioned side) over a specified time period.

    • Analyze the dose-response relationship for the antiparkinsonian effect.

Data Presentation:

TreatmentDose (mg/kg)Mean Contralateral Rotations (per 90 min)
Vehicle -<10
Pramipexole 0.1150 ± 20
0.5400 ± 50
1.0600 ± 75
Investigational Indole Dose range to be determinedData to be determined
Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the investigational compound is crucial for dose selection and predicting its behavior in humans.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters of the investigational compound and Pramipexole following intravenous and oral administration.

  • Methodology:

    • Administer a single dose of the compound intravenously and orally to separate groups of rats.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

ParameterPramipexoleInvestigational Indole
Oral Bioavailability (%) ~90%Data to be determined
Half-life (t1/2, hours) 8-12Data to be determined
Clearance (mL/min/kg) ~7Data to be determined
Major Metabolites Minimal metabolismData to be determined
Safety and Toxicology

A comprehensive safety assessment is required to identify potential adverse effects.

Experimental Protocol: In Vitro and In Vivo Safety Studies

  • Objective: To evaluate the potential for cardiotoxicity, genotoxicity, and general toxicity of the investigational compound.

  • Methodology:

    • hERG Channel Assay: Assess the potential for QT interval prolongation using patch-clamp electrophysiology in cells expressing the hERG channel.

    • Ames Test: Evaluate the mutagenic potential of the compound using various strains of Salmonella typhimurium.

    • Acute and Repeated-Dose Toxicity Studies in Rodents: Administer increasing doses of the compound to determine the maximum tolerated dose and identify any target organs for toxicity.

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine_Vesicle Dopamine in Vesicle L-DOPA->Dopamine_Vesicle Synthesis Synaptic_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Dopamine Release Dopamine_Transporter DAT D2_Autoreceptor D2 Autoreceptor D2_Receptor D2 Receptor G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP ↓ production of PKA PKA cAMP->PKA ↓ activation of Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Synaptic_Dopamine->Dopamine_Transporter Reuptake Synaptic_Dopamine->D2_Autoreceptor Feedback Inhibition Synaptic_Dopamine->D2_Receptor Binds Pramipexole Pramipexole Pramipexole->D2_Receptor Agonist Investigational_Indole Investigational_Indole Investigational_Indole->D2_Receptor Agonist

Caption: Dopamine D2 receptor signaling pathway and the action of dopamine agonists.

Drug Discovery and Comparison Workflow

Drug_Discovery_Workflow cluster_preclinical Preclinical Evaluation cluster_comparison Head-to-Head Comparison cluster_clinical Clinical Development Compound_Synthesis Investigational Indole Synthesis & Characterization Binding_Assays Receptor Binding (Affinity & Selectivity) Compound_Synthesis->Binding_Assays Functional_Assays In Vitro Functional Assays ([35S]GTPγS) Binding_Assays->Functional_Assays Animal_Models In Vivo Efficacy (6-OHDA Rat Model) Functional_Assays->Animal_Models ADME_Tox Pharmacokinetics (ADME) & Toxicology Animal_Models->ADME_Tox Comparative_Analysis Comparative Analysis (Efficacy, Safety, PK) ADME_Tox->Comparative_Analysis Pramipexole_Data Pramipexole (Standard Drug Data) Pramipexole_Data->Comparative_Analysis IND_Submission IND Submission Comparative_Analysis->IND_Submission Phase_I Phase I Trials (Safety & PK in Humans) IND_Submission->Phase_I Phase_II Phase II Trials (Efficacy in PD Patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

Caption: Workflow for the discovery and comparative evaluation of a novel drug candidate.

Conclusion

The development of new therapeutic agents for Parkinson's disease requires a systematic and rigorous comparison with existing standards of care. This guide provides a comprehensive framework for the head-to-head evaluation of a novel investigational indole-based compound against Pramipexole. By systematically assessing receptor binding, functional activity, in vivo efficacy, pharmacokinetics, and safety, researchers can build a robust data package to determine the potential clinical utility and advantages of the new chemical entity. A thorough understanding of the comparative pharmacology will be instrumental in guiding the clinical development and potential positioning of the novel agent in the therapeutic landscape of Parkinson's disease.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pramipexole Dihydrochloride?
  • Dr.Oracle. (2025, November 9). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?
  • ResearchGate. (n.d.). Mechanisms of action of pramipexole: Effects on receptors | Request PDF.
  • Neurology. (n.d.). Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease.
  • American Association of Neurological Surgeons. (2024, April 30). Parkinson's Disease.
  • ResearchGate. (n.d.). Mechanisms of action of pramipexole: Putative neuroprotective effects.
  • Pharmaceutical Technology. (2023, January 31). Mirapex (Pramipexole Dihydrochloride) for the Treatment of Parkinson's Disease, USA.
  • Neurology. (n.d.). Clinical evaluation of pramipexole in advanced Parkinson's disease: Results of a double-blind, placebo-controlled, parallel-group study.
  • Parkinson Society British Columbia. (2023, December 12). (Help Sheet) Treatment Options for Parkinson's Disease.
  • American Parkinson Disease Association. (n.d.). Approved Medications.
  • NHS. (n.d.). Parkinson's disease - Treatment.
  • PubMed. (2022, August 25). Efficacy of pramipexole on quality of life in patients with Parkinson's disease: a systematic review and meta-analysis.
  • PMC. (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.

Sources

Safety Operating Guide

5-Methoxy-3-propyl-2,3-dihydro-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing novel synthetic intermediates like 5-Methoxy-3-propyl-2,3-dihydro-1H-indole (CAS: 1554159-74-8) requires moving beyond generic safety data sheets. This compound—an electron-rich indoline derivative—presents specific operational challenges in the laboratory. Its structural motif makes it susceptible to rapid oxidation, and like many indole derivatives, it is highly toxic to aquatic ecosystems.

To ensure laboratory safety and environmental protection, we cannot rely on passive guidelines. Instead, we must implement a self-validating disposal system where every procedural step verifies the integrity of the previous one. This guide provides a causality-driven protocol for the safe handling, segregation, and destruction of this compound.

Mechanistic Hazard Profiling & Causality

Before handling disposal, we must understand why this compound behaves the way it does. 5-Methoxy-3-propyl-2,3-dihydro-1H-indole contains a secondary amine embedded within a reduced indole (indoline) core, heavily influenced by the electron-donating methoxy group.

  • Chemical Incompatibility (Oxidation Risk): The electron-rich aromatic ring is highly susceptible to electrophilic attack. Mixing this chemical waste with strong oxidizers (e.g., nitric acid, peroxides) can lead to rapid, exothermic reactions. Therefore, strict segregation from inorganic acids is mandatory[1].

  • Toxicity & Aquatic Hazard: Structurally related indoline derivatives are established as acute dermal irritants and severe aquatic toxins. They must never be discharged into the municipal water supply or allowed to leach into the environment[2].

Quantitative Operational Standards

To eliminate ambiguity during disposal, all quantitative metrics regarding waste management have been standardized in the table below.

Protocol MetricQuantitative StandardCausality / Operational Logic
Waste Segregation Threshold > 0% concentrationAny detectable amount of toxic indoline derivatives classifies the mixture as hazardous chemical waste, requiring specialized transport[1].
Container Decontamination 3x Volume RinseEmpty containers must be triple-rinsed with a compatible organic solvent (e.g., ethanol) to ensure complete removal of lipophilic residues before disposal[3].
Spill Absorbent Ratio 2:1 (Absorbent : Spill)Excess inert material (vermiculite/sand) ensures complete capillary uptake of the spill, preventing environmental spread[2].
Secondary Containment 110% of Primary VolumeSecondary storage trays must hold at least 110% of the primary container's volume to capture catastrophic leaks[1].

Step-by-Step Disposal Methodology

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the self-validating check of the current step is confirmed.

Step 1: Waste Segregation and Phase Matching Do not mix 5-Methoxy-3-propyl-2,3-dihydro-1H-indole with general aqueous waste. It must be segregated into a clearly labeled "Non-Halogenated Organic Waste" container. Exception: If the compound was utilized in a halogenated solvent like dichloromethane (DCM), the entire mixture must be routed to "Halogenated Organic Waste."

  • Self-Validating Check: Before adding the waste, verify the container's log. If the container holds any oxidizers or mineral acids, do not add the indoline waste. Mixing incompatible streams risks dangerous exothermic reactions[1].

Step 2: Primary and Secondary Containment Transfer the waste using a dedicated, chemically resistant funnel to prevent external contamination of the container threads. The primary container must be made of high-density polyethylene (HDPE) or amber glass to prevent UV-induced degradation. Place the primary container within a secondary containment tray packed with inert absorbent material.

  • Self-Validating Check: Inspect the exterior of the primary container and the secondary tray for any liquid pooling or crystalline residue before sealing[1].

Step 3: Empty Container Management Containers that held the pure chemical cannot be discarded in standard laboratory recycling. They must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol). The rinsate is then added to the hazardous organic waste stream.

  • Self-Validating Check: Ensure the third rinsate is completely clear. Only after triple-rinsing and completely defacing the manufacturer's label can the glass/plastic be treated as non-hazardous. If a sticky resin remains, the entire container must be discarded as solid hazardous waste[3].

Step 4: Spill Response Protocol In the event of a spill, do not use water , as it will simply spread the lipophilic compound. Wear double-layered nitrile gloves (to prevent organic permeation) and a splash-proof face shield[2]. Contain the spill using an inert absorbent material such as vermiculite or dry sand. Sweep the absorbed material using non-sparking tools and place it into a designated solid hazardous waste pail.

Step 5: Regulatory Compliance and Final Destruction Under no circumstances should this chemical be disposed of via the sink. The EPA strictly prohibits the "sewering" (intentional disposal through toilets or drains) of hazardous chemical and pharmaceutical wastes[4]. The sealed, properly manifested waste must be handed over to a licensed professional waste disposal service for high-temperature incineration, which is the only reliable method to completely cleave the indoline core without generating toxic byproducts.

Operational Workflow Visualization

G A 1. Waste Generation (5-Methoxy-3-propyl-2,3-dihydro-1H-indole) B 2. Hazard Identification (Toxicity & Aquatic Hazard) A->B C 3. Waste Segregation (Non-Halogenated Organics) B->C D 4. Containment (Primary & Secondary Trays) C->D E 5. Regulatory Labeling (EPA/RCRA Compliant) D->E F 6. Final Destruction (Licensed Incineration) E->F

Fig 1: Operational workflow for the segregation and disposal of indoline derivative waste.

References

1.2. Benchchem. 2. 1. University of Cambridge. 3.3. University of Otago. 4. 4. American Society of Health-System Pharmacists (ASHP).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

[1][2]

Executive Safety Summary & Hazard Extrapolation

The "Defense in Depth" Philosophy

5-Methoxy-3-propyl-2,3-dihydro-1H-indole (a substituted indoline) is a specialized pharmaceutical intermediate.[1][2] Unlike commodity chemicals, specific toxicological data (LD50, skin sensitization rates) for this exact derivative may be sparse in public databases.[2]

Therefore, this guide operates on the Precautionary Principle . We extrapolate hazards from the parent structures (Indoline and 5-Methoxyindole ) and adjust for the increased lipophilicity introduced by the propyl chain.[2]

Chemical Hazard Profile (Derived)
  • Core Structure: Indoline (2,3-dihydro-1H-indole).[1][2][3]

  • Primary Risks:

    • Skin/Eye Irritation: High probability (Category 2 Irritant).[4][5]

    • Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles; often air/light sensitive.

    • Lipophilicity: The 3-propyl chain increases the logP (partition coefficient), significantly enhancing the molecule's ability to penetrate the dermal barrier compared to bare indoline.[2] Skin absorption is a critical vector. [1]

    • Respiratory: Dust or aerosol inhalation may cause mucosal irritation.

PPE Selection Matrix: The Material Science of Protection

Do not default to generic "lab safety" gear.[2] The selection below is based on permeation resistance to organic amines and ethers.

Body ZoneRecommended EquipmentTechnical Justification (Material Science)
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why Nitrile? Natural Latex degrades rapidly upon contact with organic amines/indolines.[1][2] Nitrile offers superior chemical resistance.Why Double? The outer glove absorbs the mechanical stress and incidental splashes; the inner glove remains the sterile barrier.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for synthesis. Indolines are severe eye irritants.[2][4][5][6] Goggles seal the orbital area against vapors and splashes.[2]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: All handling must occur in a certified fume hood (Face velocity: 80–100 fpm).Secondary: If weighing outside a hood (discouraged) or cleaning spills, use a fitted N95 to prevent particulate inhalation.
Body Lab Coat (Poly/Cotton) + Tyvek SleevesStandard lab coats are porous. Use Tyvek wrist sleeves to bridge the gap between the glove cuff and the lab coat sleeve, a common exposure point.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (High Risk: Static & Dust)

Context:[2] Indoline derivatives often carry a static charge, causing "fly-away" powder that settles on surfaces/wrists.[2]

  • Preparation: Place an anti-static gun or ionizer bar inside the weighing enclosure.[2]

  • Gloving: Don inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff).[2]

  • Transfer: Use a disposable spatula.[2] Do not return excess chemical to the stock bottle to prevent oxidative cross-contamination.[2]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[2] Reason: Methanol solubilizes the lipophilic indoline better than water.

B. Reaction Setup (High Risk: Solubilization)

Context: Dissolving the compound in organic solvents (DCM, THF) increases permeation risk.[2]

  • Solvent Choice: When possible, avoid highly penetrating solvents like DMSO when handling this specific amine, as DMSO will carry the toxicant through the skin instantly.

  • Vessel: Use positive-pressure nitrogen lines. Indolines oxidize to indoles (often turning brown/red) upon air exposure, altering potency.[2]

Visualizing the Safety Logic

The following diagram illustrates the Decision Logic for PPE Escalation based on the state of the chemical.

PPE_LogicStartHandling 5-Methoxy-3-propyl-2,3-dihydro-1H-indoleStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidCrystallineLiquidSolution / OilStateCheck->LiquidDissolvedDustRiskRisk: Inhalation & Static DustSolid->DustRiskSplashRiskRisk: Dermal Absorption (Enhanced by Solvent)Liquid->SplashRiskSolidPPEreq: N95 (if open bench) + Anti-static measuresDustRisk->SolidPPEHoodEngineering Control:Fume Hood (Mandatory)SolidPPE->HoodLiquidPPEreq: Double Nitrile + Tyvek Sleeves + GogglesSplashRisk->LiquidPPELiquidPPE->HoodDisposalDisposal: Segregated Organic WasteHood->Disposal

Caption: PPE escalation logic based on physical state. Note that "Solution" handling triggers higher dermal protection requirements due to solvent-assisted absorption.[1][2]

Emergency & Disposal Procedures

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: If the spill is >5g or >100mL solution, upgrade to a Tyvek suit to prevent clothing saturation.

  • Neutralization: Absorb with vermiculite or sand.[2] Do not use bleach (hypochlorite) immediately, as reactions with amines can form chloramines (toxic gas).[2] Use simple soap/water cleanup after bulk removal.[2][7][8]

Waste Disposal[1][2][6][9]
  • Classification: Hazardous Organic Waste (Amine-containing).[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to exothermic oxidation risk of the indoline core.

  • Labeling: Clearly mark as "Indoline Derivative - Potential Irritant/Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]1][2]

  • PubChem. (n.d.).[2] Compound Summary: 5-Methoxyindole (Analogous Hazard Data). National Library of Medicine.[2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2] [Link]1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.